molecular formula C24H44N4O8 B6333642 DOTA di(tBu)ester CAS No. 913542-71-9

DOTA di(tBu)ester

Cat. No.: B6333642
CAS No.: 913542-71-9
M. Wt: 516.6 g/mol
InChI Key: WRUJMBQKNNMUAY-UHFFFAOYSA-N
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Description

DOTA di(tBu)ester is a useful research compound. Its molecular formula is C24H44N4O8 and its molecular weight is 516.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 516.31591437 g/mol and the complexity rating of the compound is 669. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[7-(carboxymethyl)-4,10-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H44N4O8/c1-23(2,3)35-21(33)17-27-11-7-25(15-19(29)30)9-13-28(18-22(34)36-24(4,5)6)14-10-26(8-12-27)16-20(31)32/h7-18H2,1-6H3,(H,29,30)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRUJMBQKNNMUAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)O)CC(=O)OC(C)(C)C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913542-71-9
Record name 1,7-Bis(1,1-dimethylethyl) 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQS4G43QCN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Contextualization of Macrocyclic Ligands in Research Chemistry

Macrocyclic ligands are large, ring-shaped molecules containing multiple donor atoms that can coordinate with a central metal ion to form a stable complex. numberanalytics.com This class of compounds has garnered significant attention in coordination chemistry due to their ability to form highly stable and selective complexes with metal ions. numberanalytics.comugm.ac.id This enhanced stability, often referred to as the "macrocyclic effect," arises from favorable thermodynamic and kinetic factors compared to their open-chain counterparts. ugm.ac.id

The study of macrocyclic ligand-metal complexes is a vibrant area of research, with applications spanning catalysis, materials science, and medicine. numberanalytics.comugm.ac.id In medicine, these complexes are crucial for applications such as magnetic resonance imaging (MRI) contrast agents and targeted radiotherapy. numberanalytics.com The ability of macrocyclic ligands to encapsulate metal ions enhances their delivery and efficacy in biological systems. numberanalytics.com The synthesis of novel macrocyclic systems and the investigation of their properties continue to drive innovation across various scientific disciplines. ugm.ac.id

Significance of the Dota Framework in Metal Chelation Research

The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) framework is a cornerstone in the field of metal chelation, particularly for medical applications. cd-bioparticles.netgoogle.com Its 12-membered tetraamine (B13775644) ring provides a pre-organized structure that forms exceptionally stable and kinetically inert complexes with a wide array of metal ions, especially lanthanides. chempep.comnih.gov This high stability is crucial in vivo to prevent the premature release of the metal ion, which could lead to toxicity and reduced efficacy. chempep.com

The versatility of the DOTA framework allows it to be adapted for various imaging modalities, including MRI, Positron Emission Tomography (PET), and Single-Photon Emission Computed Tomography (SPECT). cd-bioparticles.net By changing the chelated radiometal, DOTA-based agents can be used for both diagnostic imaging and therapeutic purposes. rsc.org The rigidity of the macrocyclic ring and the strong binding of the pendant arms contribute to the formation of highly stable complexes, making DOTA a preferred choice for the development of next-generation imaging and therapeutic agents. nih.govnih.gov

Role of Tert Butyl Ester Protecting Groups in Synthetic Versatility

The use of tert-butyl (tBu) ester protecting groups is a well-established strategy in organic synthesis that provides significant versatility, particularly in the construction of complex molecules like DOTA derivatives. chempep.comnih.gov These groups are stable under a variety of reaction conditions but can be cleanly and efficiently removed under mild acidic conditions, typically using trifluoroacetic acid (TFA). chempep.com

This selective deprotection is paramount in the synthesis of bifunctional chelators. In the case of DOTA di(tBu)ester, the two tert-butyl ester groups protect two of the carboxylic acid functionalities, leaving the other two free for chemical modification. chematech-mdt.comnih.gov This allows for the controlled attachment of other molecules, such as peptides or antibodies, to the DOTA framework without interfering with the metal-chelating portion of the molecule. chempep.comaxispharm.com This "protection strategy" simplifies complex synthetic routes and allows for the precise construction of targeted molecular agents. chempep.com The solubility of tert-butyl ester-protected intermediates in common organic solvents is another advantage for their use in various synthetic coupling reactions. chempep.com

Overview of Dota Di Tbu Ester As a Key Synthetic Intermediate and Precursor

Synthesis of the DOTA Macrocycle Precursor (Cyclen Derivatives)

The 12-membered tetraazamacrocycle, cyclen, is the fundamental building block for DOTA and its derivatives. Its synthesis has been a subject of extensive research, leading to the development of both classical and modern, optimized methodologies.

Classical Routes for Cyclen Formation

The traditional methods for synthesizing cyclen, while reliable, are often characterized by multiple steps and the use of protecting groups, which can be labor-intensive.

One of the most established classical routes is the Richman-Atkins synthesis . This method involves a five-step process that includes tosylation of linear polyamines like diethylenetriamine (B155796) and diethanolamine, followed by salification, a ring-closing cyclization step, and subsequent deprotection and extraction. rsc.org While it can produce cyclen in high yields, the procedure is lengthy and requires significant quantities of reagents for the protection and deprotection steps, impacting its atom economy. rsc.orgresearchgate.net

Another foundational method is the Stetter synthesis , which utilizes the condensation cyclization of a di-p-toluenesulfonamide derivative of ethylenediamine (B42938) with another suitable amine under high-dilution conditions. rsc.org However, the difficulty in obtaining starting materials and the requirement for high dilution to favor intramolecular cyclization have limited its widespread use, especially for large-scale industrial production. rsc.orgpsu.edu

A summary of these classical routes is presented below:

Table 1: Comparison of Classical Cyclen Synthesis Routes
Method Key Features Advantages Disadvantages
Richman-Atkins 5-step synthesis using tosyl protecting groups. rsc.org High yield, reliable for lab scale. rsc.org Many steps, large reagent consumption, low atom economy. rsc.orgnih.gov
Stetter Condensation cyclization under high dilution. rsc.org Pioneering method for macrocyclic polyamines. rsc.org Difficult-to-obtain starting materials, high-dilution requirement. rsc.orgpsu.edu

Advanced and Optimized Cyclen Synthesis Approaches

Another significant advancement is the glyoxal (B1671930) condensation method . In this approach, glyoxal is condensed with triethylenetetramine (B94423) to prepare an intermediate, which is then cyclized and deprotected to obtain cyclen. rsc.orgacs.org This method is advantageous due to the use of readily available and low-cost raw materials, milder reaction conditions, and simpler product purification. rsc.org Other variations include the condensation of glyoxal with ethylenediamine to form 1,4,5,8-tetraazadecalin, which is then reacted with 1,2-dichloroethane. acs.org

Further optimizations include methods utilizing butanedione-protected linear tetramines, which undergo cyclization followed by a facile deprotection step. google.com The use of cesium carbonate as a base in the cyclization of bisaminal intermediates has also been shown to remarkably increase yields, offering an improved route to cyclen and related macrocycles. google.com

Alkylation Strategies for DOTA Carboxylic Acid Arms

Once cyclen is obtained, the next critical phase is the N-alkylation of its secondary amine groups to introduce the carboxylic acid pendant arms. The regioselectivity of this alkylation is key to producing the desired DOTA ester.

Regioselective Alkylation for DOTA-tris(tBu)ester Formation

The synthesis of DOTA-tris(tBu)ester (1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane) is a crucial step in the production of many bifunctional chelators. nih.govchempep.com This is typically achieved through the direct alkylation of cyclen with three equivalents of an alkylating agent, most commonly tert-butyl bromoacetate. nih.govresearchgate.netse.com

The reaction is often carried out in a polar aprotic solvent such as chloroform (B151607) or acetonitrile (B52724), in the presence of a weak base like triethylamine (B128534) or potassium carbonate. se.comscotech-electrical.com Interestingly, the reaction shows a high selectivity for the tri-substituted product. It is proposed that the protonation of one of the cyclen nitrogen atoms during the reaction prevents it from further alkylation, thus leading to a high yield of the tris-N-alkylated product. scotech-electrical.comresearchgate.net The di-alkylated cyclen is often the main by-product of this reaction. nih.govscotech-electrical.com Yields for the tris-alkylated product can be quite high, with some methods reporting yields of up to 77-81.5%. researchgate.netscotech-electrical.com

Table 2: Conditions for Regioselective Alkylation to DOTA-tris(tBu)ester

Alkylating Agent Solvent Base Yield Reference
tert-butyl bromoacetate Chloroform Triethylamine 77% scotech-electrical.com
tert-butyl bromoacetate Acetonitrile Sodium Bicarbonate 50% se.com
tert-butyl bromoacetate N,N-dimethylacetamide Sodium Acetate - nih.gov
tert-butyl bromoacetate Water-miscible polar solvent Weak base >80% researchgate.net

Controlled Alkylation for this compound Synthesis

The synthesis of this compound, specifically the 1,7-disubstituted isomer, requires a more controlled approach than the direct alkylation method used for the tris-ester. This control is achieved by employing protecting groups to block specific nitrogen atoms on the cyclen ring, thereby directing alkylation to the desired positions.

The key to synthesizing 1,7-DOTA-di(tBu)ester is the use of a trans-diprotected cyclen intermediate. This strategy ensures that the two opposing nitrogen atoms (at positions 1 and 7) are blocked, leaving the other two opposing nitrogens (at positions 4 and 10) available for alkylation.

A highly regioselective N-trans symmetrical diprotection of cyclen can be achieved using carbamate (B1207046) protecting groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl). researchgate.netlookchem.com For instance, reacting cyclen with N-(tert-butoxy-carbonyloxy)succinimide allows for the synthesis of N1,N7-diBoc-cyclen. researchgate.net This diprotected intermediate is then alkylated with tert-butyl bromoacetate in the presence of a base like potassium carbonate in acetonitrile. lookchem.com Following the alkylation of the N4 and N10 positions, the Boc protecting groups can be removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the 1,7-DOTA-di(tBu)ester. researchgate.net

Alternatively, cis-diprotected cyclen (N1,N4) can be prepared using diethyl oxalate, which reacts with cyclen to form a cyclenoxamide intermediate. psu.edursc.org This intermediate can then be alkylated at the N7 and N10 positions. Subsequent hydrolysis of the oxamide (B166460) bridge under basic conditions yields the N1,N4-dialkylated cyclen. nih.gov This route provides access to the 1,4-disubstituted regioisomer of this compound.

The development of orthogonally diprotected cyclens, where two different protecting groups are installed at the 1 and 7 positions, offers even greater synthetic flexibility for creating asymmetrically functionalized DOTA derivatives. researchgate.net

Table 3: Protecting Group Strategies for Cyclen Di-Alkylation

Protecting Group Strategy Positions Protected Resulting Isomer Key Reagents Reference
Carbamate (Boc, Cbz) 1,7 (trans) 1,7-disubstituted N-(tert-butoxy-carbonyloxy)succinimide researchgate.netlookchem.com
Oxamide 1,4 (cis) 1,4-disubstituted Diethyl oxalate psu.edunih.govrsc.org
Challenges in Achieving Di-Substituted Purity

The synthesis of asymmetrically di-substituted DOTA derivatives, such as this compound, presents significant challenges in achieving high purity. The primary difficulty arises from the statistical nature of the alkylation of the four secondary amines on the cyclen (1,4,7,10-tetraazacyclododecane) backbone. nih.govopen.ac.uk

Furthermore, the reactivity of the cyclen amines can be influenced by the steric bulk of the substituting groups and the reaction conditions. Bulky substituents, like those in some peptide derivatives, can hinder the complete tetra-substitution of cyclen, leading to lower yields of the desired product. nih.gov The synthesis of specific regioisomers of di-substituted DOTA ligands is an area of active research, with the goal of creating complexes with enhanced properties by controlling the substitution pattern. pdx.edupdx.edu The challenge lies in developing synthetic strategies that favor the formation of a single, desired regioisomer, thereby simplifying purification. pdx.edu

Protecting Group Chemistry in this compound Synthesis

The use of protecting groups is fundamental to the synthesis of complex molecules like this compound, enabling the selective modification of specific functional groups while others remain inert.

Role of tert-Butyl Esters in Carboxylic Acid Protection

tert-Butyl esters are crucial protecting groups for the carboxylic acid functionalities in DOTA synthesis for several key reasons:

Stability : They exhibit excellent stability under a wide range of reaction conditions, including those involving nucleophiles and reducing agents. thieme.dethieme-connect.com This robustness is essential during the alkylation of the cyclen amines and subsequent synthetic manipulations.

Facilitated Purification : The lipophilic nature of the tert-butyl groups increases the solubility of the protected DOTA intermediate in organic solvents, which can simplify purification processes.

Controlled Deprotection : The tert-butyl esters can be removed under acidic conditions, most commonly using trifluoroacetic acid (TFA), to liberate the free carboxylic acids when needed for metal chelation or further conjugation. thieme.denih.gov This acid-lability allows for a controlled deprotection step at a desired stage of the synthesis.

The use of DOTA-tris(t-Bu ester) is a common strategy in solid-phase peptide synthesis (SPPS), where the protected chelator is coupled to a peptide resin. nih.gov However, commercially available DOTA-tris(t-Bu ester) can sometimes contain impurities such as di- and tetra-alkylated cyclen byproducts. nih.gov

Orthogonal Protecting Group Strategies (e.g., Benzyl (B1604629), Allyl)

To achieve selective modification of the DOTA framework, orthogonal protecting group strategies are employed. These strategies utilize protecting groups that can be removed under different conditions, allowing for the sequential deprotection and functionalization of the carboxylic acid groups.

Benzyl Esters : Benzyl (Bn) groups can be used to protect carboxylic acids and are typically removed by catalytic hydrogenolysis. nih.gov This method is orthogonal to the acid-labile tert-butyl esters, meaning the benzyl groups can be cleaved without affecting the tert-butyl protected acids. This allows for the selective deprotection of one or more carboxylic acids for conjugation, while the others remain protected. nih.govmdpi.com

Allyl Esters : Allyl esters offer another orthogonal protection strategy. They are stable to the acidic and basic conditions often used in peptide synthesis but can be selectively removed using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger. researchgate.netsigmaaldrich.com This allows for deprotection under mild, neutral conditions, which is advantageous when working with sensitive substrates. mdpi.comresearchgate.net The use of DOTA-tris(allyl ester) has been explored as an alternative to the tert-butyl protected version to avoid the harsh acidic deprotection conditions required for the latter. mdpi.comresearchgate.net

The development of these orthogonal strategies has expanded the versatility of DOTA chemistry, enabling the synthesis of a wider range of complex and selectively functionalized chelators for various applications. nih.govmdpi.comresearchgate.net

Kinetics and Efficiency of Ester Formation and Cleavage

The formation of tert-butyl esters can be achieved through several methods. Acid-catalyzed addition of a carboxylic acid to isobutene is a common industrial method. google.com In laboratory settings, reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) are frequently used. researchgate.netresearchgate.net

Recent advancements have focused on developing more efficient catalytic systems. For instance, the use of bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst in tert-butyl acetate has been shown to significantly accelerate the tert-butylation of carboxylic acids, including free amino acids, leading to high yields in shorter reaction times compared to conventional methods. thieme-connect.comorganic-chemistry.org This method is notable for its simplicity and safety. thieme.deorganic-chemistry.org Another catalytic approach involves ytterbium triflate (Yb(OTf)₃) with di-tert-butyl dicarbonate, which has also been shown to be an efficient system for tert-butyl ether and ester formation. researchgate.net

Below is a table summarizing various catalytic approaches for tert-butyl esterification:

Catalyst/Reagent Substrate Key Advantages Reference
H₂SO₄ Carboxylic acid + Isobutene Industrial scale, cost-effective google.com
Boc₂O / DMAP Carboxylic acid Mild conditions, good for sensitive substrates researchgate.net
Tf₂NH / t-BuOAc Carboxylic acids, Amino acids Fast reaction times, high yields, simple, safe thieme.dethieme-connect.comorganic-chemistry.org
Yb(OTf)₃ / Boc₂O Alcohols, Carboxylic acids Efficient, reduced reaction time researchgate.net

The cleavage of tert-butyl esters is typically accomplished using strong acids, with trifluoroacetic acid (TFA) being the most common reagent. nih.govmdpi.com The deprotection is often performed using a mixture of TFA with scavengers like water or triisopropylsilane (B1312306) (TIS) to prevent side reactions. nih.gov

The kinetics of this deprotection can be sluggish. mdpi.com In solid-phase peptide synthesis, incomplete deprotection of the tert-butyl groups from a DOTA-peptide conjugate is a known issue, often requiring extended reaction times (e.g., 2-3 hours) or repeated treatments with fresh TFA to ensure complete removal. mdpi.com The rate of deprotection can be influenced by factors such as the concentration of TFA, temperature, and the specific peptide sequence. mdpi.com

Alternative deprotection conditions have been explored to circumvent the use of harsh acids. For example, aqueous phosphoric acid has been reported as a milder and more environmentally friendly reagent for the deprotection of tert-butyl esters. organic-chemistry.org The development of milder deprotection methods is particularly important when the molecule contains other acid-sensitive functional groups. nih.gov

Here is a summary of deprotection conditions for tert-butyl esters:

Reagent Conditions Comments Reference
Trifluoroacetic Acid (TFA) Neat or in DCM, often with scavengers (H₂O, TIS) Standard method, can be sluggish, harsh nih.govmdpi.comnih.gov
Aqueous Phosphoric Acid Mild, environmentally benign, selective organic-chemistry.org
CeCl₃·7H₂O / NaI Acetonitrile Selective deprotection of N-Boc in presence of t-Bu ester researchgate.net
Magic Blue / Triethylsilane Catalytic, mild conditions organic-chemistry.org

Optimization of Synthetic Yields and Purity

The successful synthesis of this compound and its derivatives hinges on the careful optimization of reaction parameters. Key areas of focus include the choice of solvent, the selection and stoichiometric control of reagents, and the mitigation of unwanted side reactions.

Solvent Effects on Reaction Outcomes

The solvent system employed during the synthesis of DOTA esters plays a critical role in determining the reaction's success and yield. For instance, in the synthesis of DOTA-Tris-tBu ester, a related compound, a mixture of dioxane and water was found to be the solvent of choice, resulting in a yield of over 90% with no detectable byproducts. nih.gov This high yield is attributed to the high stability of dioxane in the basic reaction conditions and its excellent solubility for the starting materials. nih.gov In contrast, using solvent systems like acetonitrile/water or DMF/water led to lower yields. nih.gov

Similarly, in the coupling of DOTA-tri-t-butyl ester to peptides, solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrolidinone (NMP) are commonly used. researchgate.net The choice between these can influence the reaction efficiency. For the synthesis of tert-butyl ethers, another reaction relevant to DOTA ester chemistry, polar aprotic solvents like acetonitrile and nitromethane (B149229) have shown good results. acs.org The selection of an appropriate solvent is therefore a crucial first step in optimizing the synthesis of this compound.

Table 1: Effect of Solvents on the Yield of DOTA-Tris-tBu ester nih.gov

Solvent System (v:v = 2:1)Auxiliary BaseYield (%)
CH₃CN/H₂ONaOH (0.4 M)Low
Dioxane/H₂ONaOH (0.4 M)> 90
DMF/H₂ONaOH (0.4 M)Low

Reagent Selection and Stoichiometry

The choice of reagents and their precise stoichiometric ratios are fundamental to achieving high yields and purity. In the coupling of DOTA-tris(t-Bu ester) to peptides, coupling reagents such as O-(7-azabenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HATU) and diisopropylethylamine (DIPEA) are employed. researchgate.netnih.gov The molar excess of the DOTA ester and the coupling reagents relative to the peptide is a critical parameter that needs to be optimized. For example, using a 3-fold molar excess of DOTA-tris-(t-Bu ester) and HATU, with a 6-fold molar excess of DIPEA, has been shown to be effective for coupling to a peptide resin. nih.gov

In the alkylation of cyclen to form DOTA esters, the stoichiometry of the alkylating agent, such as tert-butyl bromoacetate, and the base, like potassium carbonate, must be carefully controlled to favor the desired degree of alkylation. nih.gov For the synthesis of DOTA-tris-tBu ester, using 1.5 equivalents of anhydrous potassium carbonate relative to the cyclen derivative resulted in a high yield of the desired product. nih.gov Similarly, in the synthesis of a DOTA conjugate, using specific equivalents of DOTA(OtBu)3, DIPEA, and HBTU relative to the lysine (B10760008) derivative led to a 52.2% yield. rsc.org

Table 2: Reagent Stoichiometry in DOTA Conjugation rsc.org

ReagentMolar Equivalents
DOTA(OtBu)31.0
N2-(Fmoc)-L-lysine HCl1.08
HBTU0.97
DIPEA6.68

Minimization of Side Product Formation (e.g., Dimerization, Diastereomer Formation)

Dimerization can occur when a bifunctional DOTA derivative reacts with two molecules of the target substrate. unil.ch This is particularly problematic when the DOTA molecule has two free carboxylic acids. One strategy to suppress this side reaction is to use an increased amount of the DOTA reagent, which statistically favors the formation of the desired monomeric product over the di-activated species that leads to dimerization. unil.ch

The formation of diastereomers is a concern when chiral centers are present in the DOTA backbone or its substituents. In the synthesis of 1,4,7-triazacyclononane-1,4,7-tris-(glutaric acid) (NOTGA), a related chelator, different diastereomers (RRR/SSS and RRS/SSR) are formed and can be isolated. researchgate.net While in some cases the different diastereomers may have similar biological properties, it is often desirable to control the stereochemistry to obtain a single, well-defined product. researchgate.net This can be achieved through stereoselective synthesis or by separation of the diastereomers using techniques like HPLC. researchgate.net

Other side reactions can include the formation of polyalkylated products when alkylating the cyclen ring. mdpi.com Careful optimization of reaction conditions, such as temperature and the choice of base, can help to minimize the generation of these unwanted byproducts. mdpi.com For instance, in the synthesis of some peptide conjugates, limiting the reaction time of certain coupling steps can reduce the formation of specific side products. nih.gov

Functionalization of the Macrocycle for Bioconjugation

The versatility of this compound as a bifunctional chelator stems from the ability to selectively modify its free carboxylic acid moieties to introduce functionalities reactive towards specific groups on biomolecules, such as primary amines or carboxylates. chempep.comnih.gov This targeted approach ensures precise and efficient conjugation.

A predominant strategy for conjugating this compound to biomolecules involves the activation of a carboxyl group to react with primary amines, which are readily available on proteins and peptides in the form of lysine residues and the N-terminus. nih.gov

One of the most common methods is the conversion of a carboxylic acid to an N-hydroxysuccinimide (NHS) ester. chempep.comlumiprobe.commedchemexpress.com This is typically achieved by reacting this compound with N-hydroxysuccinimide in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.net The resulting DOTA-di(tBu)ester-mono-NHS ester is a stable, isolatable intermediate with a highly reactive NHS ester group that readily couples with primary amines under mild conditions to form a stable amide bond. lumiprobe.commedchemexpress.comgoogle.comchematech-mdt.com This approach is widely used for labeling peptides and antibodies. glpbio.com

Another amine-reactive functionality that can be introduced is the isothiocyanate group (-N=C=S). mdpi.comnih.gov DOTA derivatives featuring an isothiocyanate moiety can be synthesized and subsequently conjugated to the amine groups of biomolecules. nih.gov This method provides an alternative to NHS esters for amine-selective coupling. mdpi.com

Functional Group Reactive Towards Resulting Linkage Key Features
N-hydroxysuccinimide (NHS) esterPrimary aminesAmideStable intermediate, efficient reaction under mild pH. chempep.comlumiprobe.commedchemexpress.com
Isothiocyanate (-NCS)Primary aminesThioureaOffers an alternative to NHS esters for amine conjugation. mdpi.comnih.gov

This table summarizes common amine-reactive functionalities introduced to this compound for bioconjugation.

While less common than amine-reactive strategies, methods to functionalize this compound for reaction with carboxylate groups on biomolecules (e.g., aspartic acid, glutamic acid, C-terminus) exist. These strategies typically involve introducing a nucleophilic group, such as an amine, onto the DOTA macrocycle. For instance, a DOTA derivative with a free amine can be coupled to a carboxylate on a target molecule using standard peptide coupling reagents.

Peptide and Protein Conjugation Methodologies

The conjugation of this compound to peptides and proteins is a cornerstone of its application in developing targeted imaging and therapeutic agents. nih.gov Methodologies are chosen based on the desired location of the DOTA moiety within the biomolecule, which can influence its biological activity and pharmacokinetic properties.

Solid-phase peptide synthesis (SPPS) offers a robust and efficient platform for the site-specific incorporation of this compound into a peptide sequence. nih.govresearchgate.netgoogle.com The tri-protected nature of DOTA-tris(t-Bu) ester, which has one free carboxylic acid, makes it highly compatible with standard Fmoc-based SPPS protocols. nih.govresearchgate.net

The most straightforward approach for incorporating DOTA into a peptide via SPPS is by coupling it to the N-terminal amine of the fully assembled, resin-bound peptide. nih.govradiologykey.comnih.gov After the final amino acid has been added and its N-terminal Fmoc protecting group removed, the free amine is available for reaction. nih.gov DOTA-tris(t-Bu) ester can then be activated with standard peptide coupling reagents like HATU, HBTU, or HOBt/DIC and coupled to the N-terminus. nih.govnih.govrsc.org A negative Kaiser test can confirm the successful and complete coupling of the DOTA moiety. nih.gov Following conjugation, the peptide is cleaved from the resin, and the tert-butyl ester protecting groups on DOTA, along with the amino acid side-chain protecting groups, are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). nih.govresearchgate.net

Coupling Reagent Activator Base Reference
HATU-DIPEA nih.govnih.govrsc.org
HBTUHOBtDIPEA researchgate.net
DICHOBt- nih.gov

This table shows common coupling reagents used for N-terminal conjugation of DOTA-tris(t-Bu) ester in SPPS.

For applications where N-terminal modification is undesirable or where internal labeling is preferred, DOTA can be conjugated to the side chain of an amino acid within the peptide sequence. researchgate.netnih.gov This is achieved by incorporating an amino acid with an orthogonally protected side-chain amine, most commonly a lysine or ornithine residue. researchgate.netnih.gov

Orthogonal protecting groups, such as Mtt (4-methyltrityl), ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl), or Aloc (allyloxycarbonyl), are stable to the piperidine (B6355638) used for Fmoc removal but can be selectively cleaved on-resin without disturbing other protecting groups. researchgate.netresearchgate.net For example, the Mtt group can be removed with a dilute solution of TFA, and the Aloc group can be cleaved using a palladium catalyst. researchgate.netnih.gov Once the side-chain amine is deprotected, DOTA-tris(t-Bu) ester can be coupled to it using standard coupling methods. nih.gov This strategy allows for precise placement of the DOTA chelator at specific internal positions within the peptide, which can be crucial for maintaining the peptide's binding affinity and biological function. researchgate.netnih.gov

Orthogonal Protecting Group Amino Acid Cleavage Condition Reference
Mtt (4-methyltrityl)Lysine, Ornithine1% TFA nih.gov
Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)Lysine2% hydrazine (B178648) in DMF nih.gov
Aloc (allyloxycarbonyl)LysinePd(PPh3)4 researchgate.net

This table outlines common orthogonal protection strategies for side-chain conjugation of DOTA-tris(t-Bu) ester.

Solid-Phase Peptide Synthesis (SPPS) Integration of this compound

On-Resin vs. Solution-Phase Conjugation

The conjugation of this compound to peptides and other molecules can be performed using two primary strategies: on-resin (solid-phase) or in solution (solution-phase).

Solution-Phase Conjugation: In this approach, the peptide or biomolecule is first synthesized, purified, and then reacted with an activated form of this compound in solution. springernature.comnih.gov The free carboxylic acid of the DOTA derivative is typically activated in situ with coupling agents like HBTU or HATU, or it is pre-activated as an N-hydroxysuccinimide (NHS) ester. chempep.comspringernature.com This method allows for greater flexibility and is often used for larger biomolecules like antibodies that are not synthesized on a solid phase. nih.gov While it provides good control over the reaction conditions, it necessitates subsequent purification steps to remove excess reagents and unconjugated chelator, which can be a multi-step process involving techniques like HPLC. springernature.comnih.gov

Parameter On-Resin Conjugation Solution-Phase Conjugation
Timing Integrated into Solid-Phase Peptide Synthesis (SPPS). google.comnih.govPost-synthesis, after biomolecule purification. springernature.com
Typical Biomolecule Peptides. google.comresearchgate.netPeptides, antibodies, larger proteins. springernature.comnih.gov
Efficiency High, as it's part of a streamlined workflow. nih.govCan be less efficient due to multiple reaction and purification steps. springernature.com
Purification Simplified; final cleavage from resin also removes protecting groups. nih.govRequires rigorous purification (e.g., HPLC, filtration) to remove byproducts. springernature.comnih.gov
Control Good control within the established SPPS protocols. unil.chHigh control over stoichiometry and reaction conditions. springernature.com
Key Advantage Reduced synthesis time and simplified product isolation. nih.govVersatility for a wide range of biomolecules, including those not made by SPPS. nih.gov

Conjugation to Antibodies and Other Biomolecules

This compound is widely used for labeling antibodies, antibody fragments, and other proteins for applications in molecular imaging and therapy. glpbio.comchematech-mdt.com The most common strategy involves converting the free carboxylic acid of this compound into a more reactive functional group, such as an N-hydroxysuccinimide (NHS) ester. chempep.comglpbio.comaxispharm.com

This DOTA-tris(tBu)ester NHS ester readily reacts with primary amine groups, such as the ε-amino group of lysine residues on the surface of an antibody, to form a stable amide bond. axispharm.comchematech-mdt.com This reaction is typically carried out in a buffer with a controlled pH (usually 7.4-8.0) to ensure the reactivity of the amine groups while minimizing hydrolysis of the NHS ester. nih.gov

The number of DOTA molecules conjugated per antibody (the chelator-to-antibody ratio) can influence the resulting conjugate's properties. nih.gov While a higher ratio can increase the specific activity for radiolabeling, it can also alter the antibody's isoelectric point, hydrophilicity, and potentially its immunoreactivity and pharmacokinetic profile. nih.gov Researchers have observed that an increasing number of hydrophilic DOTA chelators can lead to accelerated blood clearance and increased liver uptake. nih.gov Therefore, the conjugation process must be carefully controlled and the resulting product thoroughly characterized.

Click Chemistry and Other Bioorthogonal Reactions with this compound Derivatives

Bioorthogonal chemistry, particularly "click chemistry," provides a powerful and highly specific method for conjugating DOTA to biomolecules. nih.gov These reactions are characterized by high yields, tolerance of aqueous environments, and a lack of interference with biological functionalities. nih.gov

Design of Alkyne/Azide-Functionalized DOTA Derivatives

To utilize click chemistry, the this compound molecule must first be functionalized with either an alkyne or an azide (B81097) group. This is typically achieved by coupling a small molecule containing the desired functional group to the free carboxylic acid of this compound. chempep.com

For example, Propargyl-DOTA-tris(tBu)ester is an alkyne-functionalized derivative created by forming an amide bond between this compound and propargylamine. chematech-mdt.comnih.gov Similarly, azide-functionalized derivatives can be synthesized by coupling an azide-containing amine to the DOTA precursor. biosyn.com These functionalized DOTA derivatives, which still contain the protective tert-butyl esters, can then be "clicked" onto a biomolecule that has been correspondingly modified with a complementary azide or alkyne group. nih.gov

Catalyst Systems for Click Conjugation in Research

The most prominent click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govfrontiersin.org

Copper(I)-Catalyzed Systems: In CuAAC, a copper(I) catalyst is essential for promoting the reaction between a terminal alkyne and an azide to form a stable triazole linker. nih.govcsic.es The catalytically active Cu(I) species is often generated in situ from a copper(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate. illinois.edu However, a major challenge with CuAAC in the context of DOTA bioconjugation is the potential for the copper catalyst to be chelated by the DOTA macrocycle itself, which can inhibit both the click reaction and subsequent radiolabeling. nih.govillinois.edu Using the tert-butyl ester protected form of DOTA mitigates this issue by attenuating the chelator's metal-binding ability during the click reaction. nih.gov Even with protection, some studies report that copper ions can still cause partial deprotection of the t-butyl groups. illinois.edu

Copper-Free "Click" Systems: To circumvent the issues associated with copper toxicity and interference, copper-free click chemistry methods have been developed. nih.goviris-biotech.de The most common approach is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). frontiersin.org This reaction utilizes a strained cyclooctyne (B158145) derivative, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide without the need for a metal catalyst. researchgate.net this compound can be functionalized with a strained alkyne to create a reagent ready for copper-free conjugation. nih.govrsc.org Another catalyst-free bioorthogonal reaction involves the rapid reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO). medchemexpress.comnih.gov

Catalyst System Description Advantages Challenges in DOTA Conjugation
Copper(I)-Catalyzed (CuAAC) Uses a Cu(I) catalyst to join an alkyne and an azide. nih.govfrontiersin.orgFast reaction kinetics, high yields. csic.esCopper can be chelated by DOTA, inhibiting the reaction and subsequent radiolabeling. nih.govillinois.edu Potential for cytotoxicity. iris-biotech.de
Strain-Promoted (SPAAC) Relies on the ring strain of a cyclooctyne to react with an azide without a catalyst. nih.govfrontiersin.orgCopper-free, avoiding catalyst toxicity and interference. iris-biotech.de Highly bioorthogonal. researchgate.netCan have slower kinetics compared to CuAAC. frontiersin.org
Tetrazine Ligation Involves the extremely fast reaction between a tetrazine and a strained alkene like trans-cyclooctene (TCO). medchemexpress.comnih.govExceptionally fast reaction rates, catalyst-free. nih.govRequires synthesis of specific tetrazine and TCO-functionalized precursors. medchemexpress.com

Spacer and Linker Chemistry for this compound Conjugates

Design of Linkers to Influence Research Probe Characteristics

The chemical structure of the linker can significantly influence the pharmacokinetic and pharmacodynamic properties of the DOTA-conjugate. snmjournals.org Properties such as solubility, charge, and steric hindrance can be modulated through rational linker design.

Hydrophilicity and Clearance: Introducing hydrophilic linkers, such as those based on polyethylene (B3416737) glycol (PEG) or charged amino acids (e.g., glycine, glutamic acid), can enhance the water solubility of the conjugate. snmjournals.orgacs.org This often leads to altered biodistribution, such as reduced non-specific uptake in organs like the liver and faster clearance from the body through the kidneys. nih.govsnmjournals.org

Receptor Binding and Internalization: The length and flexibility of the linker can affect how the targeting biomolecule interacts with its receptor. snmjournals.org An optimally designed linker provides sufficient distance and conformational freedom for the biomolecule to bind to its target without steric hindrance from the bulky DOTA chelator. nih.gov Studies with bombesin (B8815690) and RGD peptides have shown that linker composition profoundly impacts receptor binding affinity and tumor uptake. snmjournals.org

In Vivo Stability and Metabolism: The chemical nature of the linker influences the metabolic stability of the conjugate. For example, linkers containing aromatic groups have been shown to increase the retention of DOTA-bombesin conjugates in tumor tissue compared to those with aliphatic or ether-based linkers. acs.orgnih.gov The triazole ring formed during a click chemistry conjugation is known to be very stable and can act as a rigid, biocompatible linker component. nih.gov

Cleavable Linkers for Specialized Research Applications

In advanced bioconjugation, the incorporation of cleavable linkers between the DOTA chelate and a biomolecule offers a sophisticated strategy for controlled release and targeted applications. The use of DOTA derivatives with protected carboxyl groups, such as this compound or the more commonly documented DOTA-tris(tBu)ester, is critical in these multi-step syntheses. chempep.com These protecting groups prevent unwanted side reactions during the attachment of the linker and the targeting moiety. axispharm.com The linker itself is designed to be stable in circulation but to break under specific physiological or external stimuli, such as the presence of certain enzymes, a reducing environment, specific pH, or light. rsc.org This approach is particularly valuable in targeted radionuclide therapy and imaging, where releasing the radiolabeled chelate from the targeting vector can alter biodistribution and enhance clearance from non-target organs like the kidneys. researchgate.netmdpi.com

Enzyme-Cleavable Linkers

Enzymatically cleavable linkers are designed to be substrates for specific enzymes that are overexpressed in target tissues or present in organs involved in metabolic clearance. This strategy has been extensively explored to reduce the renal uptake of radiolabeled peptides and antibody fragments, a common challenge in targeted therapies. acs.org

Research has focused on peptide sequences that are recognized and cleaved by enzymes on the renal brush border membrane, such as neutral endopeptidase (NEP). researchgate.net By inserting such a linker, the large, radiolabeled targeting molecule is broken down into smaller, more easily excreted fragments upon reaching the kidneys, thus lowering radiation dose to this critical organ. mdpi.com

For instance, tripeptide sequences like Met-Val-Lys (MVK) and Gly-Tyr-Lys (GYK) have been successfully used as cleavable linkers. researchgate.netnih.gov In a typical synthesis, the peptide linker and targeting vector are assembled using solid-phase peptide synthesis (SPPS). nih.govgoogle.com A DOTA derivative, such as DOTA-tris(tBu)ester, is then conjugated to a specific site on the peptide, often the side chain of a lysine residue. researchgate.netnih.gov Following assembly, the tert-butyl ester protecting groups are removed with a strong acid like trifluoroacetic acid (TFA) to yield the final conjugate, ready for radiolabeling. mdpi.comnih.gov Studies have demonstrated that linkers like MVK are efficiently cleaved by NEP, significantly reducing kidney retention of Gallium-68 (⁶⁸Ga) labeled DOTA-conjugates. mdpi.comresearchgate.net

Cleavable SequenceTargeting Vector/ApplicationChelator ConjugatedKey Research FindingReference
Met-Val-Lys (MVK)PSMA-targeting peptidomimeticsDOTA-tris(tBu)esterEffectively cleaved by neutral endopeptidase (NEP) in the renal brush border, reducing kidney uptake of the ⁶⁸Ga-labeled conjugate by 30%. mdpi.comresearchgate.net
Gly-Tyr-Lys (GYK)PSMA-targeted derivatives for imaging and therapyDOTA-tris(tBu)esterSynthesized for cleavage by renal brush border enzymes to optimize pharmacokinetic properties of In-111 and Lu-177 labeled agents. researchgate.netnih.gov
Phe-Gly-Lys (FGK)Fab antibody fragmentsDOTAThe FGK linkage was shown to be cleaved by enzymes on the renal brush border membrane, including angiotensin-converting enzyme (ACE), reducing renal radioactivity. acs.org

Redox-Sensitive Linkers

Redox-sensitive linkers, typically containing a disulfide bond (-S-S-), are designed to be stable in the oxidizing environment of the bloodstream but are cleaved in the reducing intracellular environment where concentrations of glutathione (B108866) (GSH) are significantly higher. vu.edu.au This mechanism is particularly useful for the intracellular delivery of therapeutic or imaging agents.

The synthesis of redox-sensitive DOTA conjugates involves incorporating a disulfide-containing moiety into the linker structure. This linker is then coupled to a DOTA derivative, such as a DOTA-monoamide, and the targeting molecule. For example, a neutral, biodegradable macromolecular MRI contrast agent was developed using a polydisulfide backbone containing Gd(III) DOTA monoamides. researchgate.net These agents are designed to break down into smaller, more easily cleared units in a reducing environment, a feature that can be exploited for creating stimuli-responsive imaging agents. researchgate.net The stability of the disulfide bond can be fine-tuned by introducing adjacent chemical groups, allowing for control over the release kinetics. vu.edu.au

Linker TypeTargeting Vector/ApplicationChelator ConjugatedKey Research FindingReference
Disulfide BondMacromolecular MRI contrast agentGd(III) DOTA monoamideThe polydisulfide polymer is biodegradable in the presence of thiols (redox-sensitive), breaking down into smaller units for clearance. researchgate.net
Thiol-Terminated Alkyl ChainHuman Serum Albumin (HSA) binding for MRIGd(III)-DO3AThe linker forms a reversible disulfide bond with cysteine-34 of HSA, demonstrating a redox-sensitive binding mechanism for enhanced relaxivity. nih.gov

Other Cleavable Strategies

Beyond enzymatic and redox-based cleavage, other stimuli-responsive linkers are employed in specialized research.

pH-Sensitive Linkers: These linkers, such as hydrazones, are stable at neutral pH but hydrolyze in the acidic environment characteristic of tumor microenvironments or endosomal/lysosomal compartments. rsc.org This pH differential allows for the targeted release of a DOTA-chelated payload within cancer cells, minimizing systemic exposure.

Photo-Cleavable Linkers: Linkers containing photo-labile groups, most commonly ortho-nitrobenzyl (ONB) derivatives, can be cleaved upon irradiation with light of a specific wavelength (typically UV). acs.org This provides a high degree of spatiotemporal control over payload release, enabling activation at a precise time and location for applications in photodynamic therapy or controlled activation of imaging probes. acs.org

The integration of these cleavable strategies with this compound and its derivatives allows for the creation of highly sophisticated, multifunctional agents for advanced biomedical research, enabling precise control over the delivery and release of metal-ion payloads.

Principles of Metal Ion Complexation by this compound and its Derivatives

This compound, chemically known as 2,2'-(4,10-bis(2-(tert-butoxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,7-diyl)diacetic acid, is a bifunctional chelating agent derived from the well-established macrocycle DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). chematech-mdt.comresearchgate.net The core of its design is the 12-membered cyclen ring, which provides a pre-organized framework for binding metal ions. nih.gov This macrocyclic structure is appended with four pendant arms. In the case of this compound, two of these are acetic acid groups, and two are tert-butyl esters of acetic acid. chematech-mdt.com

This specific arrangement defines its function as a bifunctional chelator. The two protected tert-butyl ester groups prevent unwanted side reactions during chemical synthesis, while the two free carboxylic acid functions are available for covalent attachment to other molecules, such as peptides or antibodies. chematech-mdt.com DOTA and its derivatives are recognized as octadentate ligands, capable of forming highly stable and kinetically inert complexes with a variety of metal ions, particularly trivalent lanthanides and other transition metals. researchgate.netnih.gov The coordination typically involves the four nitrogen atoms of the macrocyclic ring and one oxygen atom from each of the four pendant arms. researchgate.netmedchemexpress.com

The resulting metal complex adopts a specific coordination geometry, most commonly a mono-capped square antiprism (SAP) or a mono-capped twisted square antiprism (TSAP). In these geometries, the metal ion is encapsulated within a cage-like structure formed by the ligand's donor atoms, which is a key factor in the high stability of the resulting complexes. nih.gov The exceptional stability of these complexes is crucial for applications in medicine, as it prevents the release of potentially toxic free metal ions in a biological environment. nih.gov

Furthermore, the bulky tert-butyl groups introduce steric hindrance that can affect the coordination process. nih.gov This steric bulk can hinder the optimal arrangement of the pendant arms around the metal ion, potentially slowing down the complexation kinetics and influencing the final coordination geometry. acs.org The modification of pendant arms is a common strategy to fine-tune the properties of DOTA-based chelators for specific applications. researchgate.net For example, the introduction of different functional groups can alter water exchange rates, which is critical for the performance of MRI contrast agents. nih.gov

Kinetics of Metal Ion Complex Formation

The kinetics of metal ion complex formation with DOTA and its derivatives are characteristically slow and highly dependent on pH. nih.gov Studies on various DOTA-like ligands consistently show that the rate of complexation is extremely low in acidic conditions (e.g., pH 2-4) and increases significantly as the pH rises. researchgate.netresearchgate.net For example, in a study of lanthanide complexation with DOTA, very little complex was detected after five days at pH 2.0, whereas at pH 6.0, the reaction was nearly complete in under four minutes. researchgate.net

This pronounced pH dependency is attributed to the protonation state of the ligand. At low pH, the nitrogen atoms of the macrocyclic ring and the oxygen atoms of the carboxylate arms are protonated. This protonation inhibits the coordination of the metal ion. As the pH increases, these groups deprotonate, making the lone pair of electrons on the nitrogen and oxygen atoms available for donation to the metal ion, thereby accelerating the complexation rate.

The table below presents second-order kinetic association rate constants for the formation of complexes between various lanthanide ions and DOTA at a specific pH, illustrating the typical rates observed for this class of chelators.

Lanthanide IonSecond-Order Rate Constant (k) at pH 4.2 (mM⁻¹min⁻¹)
Sm(III)1.44 x 10⁻²
Dy(III)5.20 x 10⁻²
Yb(III)4.56 x 10⁻²
Lu(III)4.54 x 10⁻²
Data from a study on DOTA complexation kinetics using capillary electrophoresis. researchgate.net

The proposed pathway involves several stages:

Initial Interaction: The metal ion first forms a rapidly established "out-of-cage" intermediate with the ligand. In this state, the metal ion is coordinated to some of the pendant arm donor atoms but has not yet entered the macrocyclic cavity.

Deprotonation: The rate-determining step is the base-catalyzed deprotonation of the macrocyclic amine groups. This step is necessary to allow the nitrogen atoms to coordinate to the metal ion.

Metal Ion Insertion: Following deprotonation, the metal ion progressively inserts into the macrocyclic cavity, displacing the remaining protons.

Conformational Rearrangement: The final step involves the rearrangement of the ligand around the metal ion to achieve the stable, encapsulated coordination geometry (SAP or TSAP). nih.gov

This mechanism explains the slow kinetics, as the metal ion must navigate a significant energy barrier to become fully encapsulated within the rigid macrocyclic framework. The general base catalysis means that any base present in the solution, not just OH⁻, can facilitate the crucial deprotonation step. nih.gov

The presence of tert-butyl ester protecting groups on the pendant arms of this compound has a significant impact on the kinetics of metal complexation. These groups influence the process in two primary ways: electronically and sterically.

Sterically, the bulky tert-butyl groups can hinder the approach of the metal ion and the necessary conformational rearrangements of the ligand required for complexation. nih.govacs.org This steric hindrance can slow down the rate of metal insertion into the macrocyclic cavity.

Therefore, the complexation kinetics for this compound are expected to be slower than for fully deprotected DOTA. For the ligand to function as an octadentate chelator with maximum kinetic inertness and thermodynamic stability, the tert-butyl ester groups must first be removed, typically through acid-catalyzed hydrolysis (e.g., using trifluoroacetic acid, TFA), to yield the free carboxylate arms. chempep.comisuct.ru This deprotection step is fundamental in the synthesis of bioconjugates, allowing for controlled metal chelation after the ligand has been attached to a target molecule. chempep.com

Thermodynamic Stability of Metal Ion Complexes in Research Conditions

The thermodynamic stability of metal-DOTA complexes is a critical factor for their use in biological applications, ensuring that the metal ion remains securely bound to the chelator in vivo to minimize toxicity from the free metal. nih.gov DOTA and its derivatives are known for forming highly stable and kinetically inert complexes with a wide range of metal ions, particularly trivalent cations. chempep.comnih.govnih.gov

The remarkable stability of metal complexes with DOTA-based ligands is largely attributed to the pre-organized structure of the macrocycle. researchgate.net The 12-membered tetraazacyclododecane ring provides a rigid framework that is well-suited for encapsulating metal ions. researchgate.netmdpi.com This rigidity minimizes the entropic penalty upon complexation, leading to exceptionally stable and kinetically inert metal complexes. nih.govresearchgate.net

The nature of the pendant arms also influences stability. The replacement of carboxylate groups with amide groups, for instance, can lead to lower thermodynamic stability. nih.gov However, these modified complexes often remain kinetically inert, which is a desirable property for many applications. nih.gov The presence of bulky tert-butyl ester groups in this compound can introduce steric hindrance, which may influence the rate of complex formation and the final coordination geometry. mdpi.com

The dissociation of metal complexes of DOTA and its derivatives is typically very slow, a property referred to as kinetic inertness. nih.govnih.gov Studies have shown that the dissociation of these complexes often proceeds through acid-assisted or metal-catalyzed pathways. rsc.orgcuni.cz For example, the dissociation of the Mn(DOTA)²⁻ complex is significantly slower than that of the Mn(NOTA)⁻ complex under physiologically relevant conditions, with a half-life of 1037 hours for [Mn(dota)]²⁻ at pH 7.4. rsc.org The dissociation primarily occurs via spontaneous and proton-assisted pathways. rsc.org The Ga(DOTA)⁻ complex is also highly inert, with a dissociation half-life of approximately 12.2 days at a pH of 0. researchgate.net This high kinetic inertness is crucial for preventing the premature release of the radiometal in vivo. chempep.com

Radiometal Complexation for Research Probes

This compound is widely used to chelate various radiometals for the development of research probes for imaging and therapy. chempep.commedchemexpress.com The two free carboxylic acid groups allow for conjugation to targeting vectors like peptides or antibodies, while the DOTA macrocycle securely sequesters the radiometal. medchemexpress.commedchemexpress.com

Gallium-68 (⁶⁸Ga) is a positron-emitting radionuclide commonly used in Positron Emission Tomography (PET). researchgate.netuni-mainz.de DOTA and its derivatives, including this compound, are frequently used to chelate ⁶⁸Ga. medchemexpress.comresearchgate.netresearchgate.net While the DOTA cavity is slightly large for the Ga³⁺ ion, resulting in a lower stability constant compared to smaller chelators like NOTA (log KGaL ≈ 21.3 for DOTA), the resulting complexes are still sufficiently stable for imaging applications. uni-mainz.denih.gov

Radiolabeling with ⁶⁸Ga often requires heating to achieve efficient chelation within a short timeframe, a common practice for DOTA-based radiopharmaceuticals. uni-mainz.dersc.org For example, optimal labeling of a DOTA-conjugated peptide with ⁶⁸Ga was achieved at 110°C for 10 minutes. rsc.org The stability of ⁶⁸Ga-DOTA complexes can be influenced by the specific derivative used. For instance, one isomer of a benzyl-DOTA derivative showed higher stability than other tested DOTA and DO3A derivatives. acs.org

Table 1: Selected ⁶⁸Ga Chelation Studies with DOTA Derivatives

DOTA DerivativeLabeling ConditionsApplicationReference
DOTA-TOCHeating at ≥95°C for ≥5 minPET imaging of neuroendocrine tumors uni-mainz.de
DOTA-C-glyco-c(RGDfK)110°C for 10 min in acetate solutionPET imaging of αvβ3 expression rsc.org
DOTA-Bn-TOC-Radiotheranostics acs.org
Bifunctionalized DOTAStandard SPPS coupling reagentsIntegration into peptide-based radiopharmaceuticals unil.ch

Indium-111 (¹¹¹In) is a gamma-emitting radionuclide used in Single-Photon Emission Computed Tomography (SPECT). researchgate.netmdpi.com DOTA forms highly stable complexes with ¹¹¹In, making it a suitable chelator for ¹¹¹In-based radiopharmaceuticals. mdpi.comresearchgate.net Studies have shown that ¹¹¹In-labeled DOTA-conjugated proteins are highly stable in murine plasma. researchgate.net The labeling of DOTA conjugates with ¹¹¹In typically involves heating in an acetate buffer. nih.gov For example, ¹¹¹In-labeling of DOTA-conjugated tetrapeptides was achieved by heating at 100°C for 30-45 minutes. nih.gov The resulting ¹¹¹In-DOTA complexes exhibit high stability, which is essential for in vivo applications. mdpi.comresearchgate.net

Table 2: Selected ¹¹¹In Chelation Studies with DOTA Derivatives

DOTA DerivativeLabeling ConditionsApplicationReference
mDOTA-HSA-Estimating protein pharmacokinetics researchgate.net
DOTA-conjugated tetrapeptides100°C for 30-45 min in NH₄OAc bufferImaging of opioid receptors nih.gov
DOTA-peptidePrelabeled with ¹¹¹In then conjugated to antibodyRadioimmunoconjugates nih.gov
DOTA-GA-maleimide-SPECT imaging of MMP activity medchemexpress.com

Lutetium-177 (¹⁷⁷Lu) and Yttrium-90 (⁹⁰Y) are beta-emitting radionuclides used in targeted radionuclide therapy. chempep.comresearchgate.net DOTA is an excellent chelator for these larger trivalent metal ions, forming highly stable and kinetically inert complexes. chempep.commedchemexpress.comnih.gov The chelation of ⁹⁰Y with DOTA-conjugated antibodies has been optimized to achieve high product yields (mean of 91% ± 8%) by reacting at 37°C for 30 minutes in 0.5 M ammonium (B1175870) acetate buffer at pH 7-7.5. nih.gov

While DOTA forms stable complexes with ¹⁷⁷Lu and ⁹⁰Y, the complexation kinetics can be slow. researchgate.netnih.gov Despite this, the exceptional stability of the resulting complexes makes DOTA-based chelators, including this compound, a cornerstone for the development of therapeutic radiopharmaceuticals. chempep.comnih.gov

Table 3: Selected ¹⁷⁷Lu and ⁹⁰Y Chelation Studies with DOTA Derivatives

RadionuclideDOTA DerivativeLabeling ConditionsApplicationReference
⁹⁰Y2IT-BAD-Lym-137°C, 30 min, 0.5 M NH₄OAc, pH 7-7.5Radioimmunotherapy nih.gov
¹⁷⁷LuBQ7876-Radiotherapy of prostate cancer nih.gov
⁹⁰YDOTA-peptidePrelabeled with ⁹⁰Y then conjugated to antibodyRadioimmunoconjugates nih.gov
¹⁷⁷LuDOTA-AMBF₃-PSMAAcetate buffer (pH 4.5)Radiohybrid ligands rsc.org
⁹⁰YC-DOTA-trastuzumabSlower kinetics compared to ¹⁷⁷LuRadioimmunotherapy nih.gov

Copper (e.g., Cu-64) Chelation Research

The chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and its derivatives, such as this compound and the more commonly used precursor DOTA-tris(tBu)ester, are extensively researched for their application in chelating radionuclides for medical imaging and therapy. mdpi.comgoogle.com Copper-64 (⁶⁴Cu), a positron-emitting radionuclide with a convenient half-life of 12.7 hours, is of particular interest for Positron Emission Tomography (PET). rsc.orgacs.org The development of ⁶⁴Cu-based radiopharmaceuticals relies on bifunctional chelators that can stably bind the ⁶⁴Cu ion while being attached to a targeting biomolecule. acs.org

Research into the chelation of ⁶⁴Cu by DOTA-based systems focuses on several key areas: the synthesis of DOTA-conjugated molecules, the radiolabeling process, and the in vitro and in vivo stability of the resulting ⁶⁴Cu-DOTA complex. thno.orgnih.gov The DOTA-tris(tBu)ester is a common intermediate used in synthesis, where three of the four carboxylic acid groups are protected as tert-butyl esters. mdpi.comgoogle.com This protection allows the remaining free carboxylic acid to be coupled to a peptide or other targeting vector. google.comnih.gov However, the subsequent removal of these tert-butyl protecting groups often requires harsh acidic conditions, which can be detrimental to sensitive biomolecules. google.com

The radiolabeling of DOTA-conjugated biomolecules with ⁶⁴Cu often requires heating, with temperatures ranging from 80°C to 95°C for periods of 20 to 30 minutes to achieve high radiochemical yields. thno.orgnih.gov While effective, these conditions can limit the application to only robust peptides and small molecules. rsc.orgthno.org Despite these challenges, DOTA remains a widely used chelator for ⁶⁴Cu. In 2020, the FDA approved [⁶⁴Cu]Cu-DOTATATE, a DOTA-based radiopharmaceutical, for clinical use. acs.org

A significant focus of research has been the in vivo stability of the ⁶⁴Cu-DOTA complex. thno.org Studies have shown that the ⁶⁴Cu-DOTA complex is susceptible to demetallation in vivo. nih.gov This instability can lead to the transchelation of ⁶⁴Cu to endogenous proteins, particularly in the liver, such as superoxide (B77818) dismutase. thno.orgsnmjournals.org This results in elevated levels of radioactivity in the liver and blood, which can obscure imaging results and is a surrogate marker for compromised in vivo stability. thno.orgnih.gov This inherent instability has prompted extensive research into alternative chelators that form more kinetically inert complexes with copper. rsc.orgthno.org

Investigations directly comparing DOTA with other chelators for ⁶⁴Cu consistently highlight DOTA's limitations regarding complex stability. For instance, when compared to cross-bridged chelators like CB-TE2A, the ⁶⁴Cu-DOTA complex shows significantly higher liver uptake, indicating greater in vivo release of the radionuclide. thno.orgnih.gov While DOTA-conjugated peptides can achieve high tumor uptake, the associated high background signal in tissues like the liver and kidneys remains a concern. nih.govsnmjournals.org

In one study, a ⁶⁴Cu-DOTA-conjugated peptide ([⁶⁴Cu]Cu-DOTA-1) was prepared at room temperature with a radiochemical yield greater than 99%. nih.gov However, in vivo studies revealed elevated radioactivity levels in the liver, indicative of transchelation. nih.gov Another study comparing ⁶⁴Cu-DOTA-AE105 with analogues using cross-bridged chelators found that while the DOTA-based tracer had high tumor uptake, it also resulted in significant hepatic uptake. thno.org At 4.5 hours post-injection, the liver uptake for ⁶⁴Cu-DOTA-AE105 was 14.2 ± 2.4 %ID/g. snmjournals.org

The stability of the radiolabeled complex is a critical factor. An in vitro stability study of a ⁶⁴Cu-DOTA conjugated ligand, [⁶⁴Cu]3B, in fetal bovine serum (FBS) at 37°C showed gradual epimerization and the appearance of an unidentified radioactive impurity over 24 hours, although the complex remained largely intact. nih.gov In a different study, when [⁶⁴Cu]Cu-DOTA-trastuzumab was challenged with EDTA, a strong competing chelator, a significant amount of ⁶⁴Cu (12–14%) was rapidly released, further demonstrating the kinetic lability of the complex. mdpi.com

The following tables summarize key findings from various research studies on the chelation of ⁶⁴Cu using DOTA-based conjugates.

Table 1: Radiolabeling Conditions and Outcomes for ⁶⁴Cu-DOTA Conjugates

ConjugateRadiolabeling ConditionsRadiochemical YieldSpecific ActivitySource
[⁶⁴Cu]Cu-DOTA-1Room Temperature, 1 hour, pH 7-8> 99%0.48 Ci/µmol nih.gov
⁶⁴Cu-DOTA-AE10595°C, 30 min, pH 8> 95%~50 GBq/µmol thno.org
[⁶⁴Cu]3B80°C, 20 min, pH 6Not specifiedNot specified nih.gov
⁶⁴Cu-DOTA-Trastuzumab37°C, 60 min, pH 5.5~94% (before EDTA challenge)0.33 MBq/µg mdpi.commdpi.com

Table 2: In Vivo Biodistribution Data Highlighting ⁶⁴Cu-DOTA Complex Instability

TracerAnimal ModelTime Post-InjectionTumor Uptake (%ID/g)Liver Uptake (%ID/g)Key FindingSource
[⁶⁴Cu]Cu-DOTA-1Mouse (αvβ6-expressing xenograft)Not SpecifiedHighElevatedElevated liver radioactivity indicated transchelation. nih.gov
⁶⁴Cu-DOTA-AE105Mouse (U87MG glioblastoma xenograft)1 hour4.8 ± 0.7Not SpecifiedHigh tumor uptake, but comparison with other chelators showed DOTA's lower in vivo stability. thno.org
⁶⁴Cu-DOTA-AE105Mouse (U87MG glioblastoma xenograft)4.5 hours4.2 ± 0.814.2 ± 2.4High liver uptake attributed to in vivo instability of the ⁶⁴Cu-DOTA complex. snmjournals.org
⁶⁴Cu-DOTA-ZHER2:477Mouse (SKOV3 tumor)4 hours6.12 ± 1.44Relatively HighHigh tumor uptake but also relatively high liver uptake was observed. nih.gov

Computational and Theoretical Studies of Dota Di Tbu Ester Systems

Molecular Modeling and Dynamics Simulations of DOTA Macrocycles

Molecular modeling and dynamics (MD) simulations are powerful tools for exploring the conformational landscape and dynamic behavior of flexible macrocycles such as DOTA and its derivatives. For DOTA-based systems, these simulations are crucial for understanding how the macrocycle and its pendant arms behave in solution, which directly impacts their metal chelation properties.

The conformational flexibility of the DOTA macrocycle is a key determinant of its function. The twelve-membered cyclen ring can adopt several conformations, and the four pendant arms can orient in different ways. This leads to the possible existence of multiple isomers in solution, primarily the square antiprismatic (SAP) and twisted square antiprismatic (TSAP) coordination geometries upon metal complexation. acs.org MD simulations can predict the relative populations and interconversion rates of these isomers. acs.org For instance, studies on DOTA-like complexes have shown that rapid ring inversion of the ethylenic groups occurs at elevated temperatures, indicating a high energy barrier for this process. acs.orgresearchgate.netresearchgate.net

While specific MD simulation studies focusing exclusively on the uncomplexed DOTA di(tBu)ester are not extensively detailed in the reviewed literature, the principles are directly applicable. The bulky tert-butyl ester groups are expected to introduce significant steric hindrance compared to the fully deprotonated DOTA. This steric bulk would likely influence the conformational preferences of the pendant arms and the energy barriers for ring inversion. acs.org MD simulations on related DOTA-tris(tBu)ester derivatives have been mentioned in the context of modeling spacer conformations for biomolecule conjugation. lookchem.com These simulations help in understanding how the chelator, even in its protected ester form, is oriented when attached to larger molecules.

Quantum Chemical Calculations on Ligand-Metal Interactions (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a high level of accuracy for investigating the electronic structure and bonding within metal complexes. researchgate.net These methods are widely used to study the interactions between DOTA-type ligands and various metal ions, providing fundamental insights into complex stability, geometry, and reactivity. unirioja.esresearchgate.net

DFT calculations can be used to:

Optimize Geometries: Predict the most stable three-dimensional structure of the metal-ligand complex, including bond lengths and angles. researchgate.net This is crucial for understanding the coordination environment of the metal ion. Studies on various lanthanide DOTA complexes have shown that the ligand typically arranges to create a square antiprismatic coordination geometry. acs.org

Calculate Binding Energies: Determine the strength of the interaction between the ligand and the metal ion, which correlates with the thermodynamic stability of the complex.

Analyze Electronic Structure: Investigate the nature of the chemical bonds, including the degree of covalent and ionic character. For lanthanide complexes, a key question is the extent of involvement of the 4f electrons in bonding. researchgate.net

Predict Spectroscopic Properties: Calculate properties like NMR chemical shifts, which can then be compared with experimental data to validate the predicted structures. ubc.ca

nih.gov
Table 1: Representative Applications of DFT in DOTA-related Systems
System StudiedComputational MethodKey FindingsReference
Eu(III)-DOTA derivatives with ketone armsDFT (B3LYP)Predicted ground state geometries and assessed ligand field strength, noting differences between ester and free acid forms.
Zr(IV)-DOTA derivativesDFTAnalyzed complex geometry to guide the design of new chelators for radiometals.
Generated code

Prediction of Conformational Preferences and Stereodynamics

The stereochemistry and dynamic behavior of DOTA complexes are complex. The coordination of the pendant arms can have a specific chirality (clockwise, Λ, or anticlockwise, Δ), and the macrocyclic ring itself has its own conformation (δδδδ or λλλλ). acs.org This leads to four possible stereoisomers, existing as two pairs of mirror images: Δ(λλλλ)/Λ(δδδδ) and Λ(λλλλ)/Δ(δδδδ). acs.org The former pair corresponds to the SAP geometry, while the latter represents the TSAP geometry.

Computational methods are essential for predicting which of these conformations is more stable and for understanding the energy barriers between them. acs.org The substitution of protons on the macrocycle or on the acetate (B1210297) arms with bulky groups, such as the tert-butyl groups in this compound, introduces chiral centers and significant steric constraints. acs.orgacs.org These constraints can dramatically influence the dynamic properties and the preferred isomeric form in solution. acs.org

For example, studies on DOTA complexes with a bulky p-nitrophenyl substituent on an acetate arm showed that steric interactions controlled the structural and dynamic properties, limiting the number of isomers found in solution from four to two. acs.org In the case of this compound, the two large ester groups would similarly be expected to limit conformational freedom. Computational analysis can predict how these groups orient themselves to minimize steric strain, likely pointing away from the coordination cage, and how this affects the equilibrium between SAP and TSAP isomers upon complexation. NMR spectroscopy combined with DFT calculations is a powerful approach to study these conformational dynamics in lanthanide complexes of DOTA-like ligands. acs.org

In Silico Design of Novel DOTA Derivatives for Enhanced Properties

Computational chemistry is a cornerstone of modern drug and materials discovery, enabling the in silico design of novel molecules with specific, enhanced properties. tandfonline.com this compound is a valuable synthetic intermediate, and computational tools can be used to predict how modifications to its structure will affect its performance as a chelator. researchgate.net

The design process often involves:

Identifying a Need: For instance, the need for a chelator with faster metal incorporation kinetics, greater complex stability (kinetic inertness), or specific recognition of a biological target. unh.edunih.gov

Proposing Modifications: Using this compound as a scaffold, chemists can propose adding or modifying functional groups. For example, one might computationally model the replacement of the free carboxylic acid groups with other functionalities to alter metal selectivity or solubility. unh.edu

Computational Evaluation: The proposed derivatives are then studied using methods like DFT and MD simulations. These calculations can predict the stability of their metal complexes, their conformational behavior, and their potential interactions with biological molecules. unirioja.esresearchgate.net This allows researchers to screen many potential candidates virtually and prioritize the most promising ones for synthesis.

Synthesis and Experimental Validation: The top candidates from the in silico screening are then synthesized and their properties are measured experimentally to validate the computational predictions. unirioja.es

This approach has been used to design novel bifunctional chelators for various radiometals, aiming to improve properties for applications in medical imaging and therapy. researchgate.netunh.eduresearchgate.net For example, computational studies have guided the modification of DOTA's pendant arms to create chelators better suited for specific radionuclides like ⁸⁹Zr or ²¹³Bi. unh.edunih.gov By starting with a known building block like this compound, researchers can computationally explore a vast chemical space to design next-generation chelators with superior performance.

Analytical Methodologies in Dota Di Tbu Ester Research and Development

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are indispensable tools for the qualitative and quantitative analysis of DOTA di(tBu)ester. They are routinely used to separate the target compound from starting materials, byproducts, and impurities, thereby allowing for precise monitoring of the synthesis and assessment of final product purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of this compound and monitoring the progress of its synthesis and subsequent conjugation reactions. Reversed-phase HPLC (RP-HPLC) is the most common modality employed for this purpose. nih.gov

In a typical RP-HPLC setup, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724). sielc.com An acid modifier, such as trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase to improve peak shape and resolution. sielc.comchromatographyonline.com Detection is commonly performed using an ultraviolet (UV) detector, typically at a wavelength around 210 nm, where the amide and carboxyl functionalities exhibit absorbance. helixchrom.comresearchgate.net

The power of HPLC lies in its ability to separate closely related compounds. During the synthesis of DOTA esters, HPLC can distinguish between the desired di-substituted product, unreacted starting materials, and other reaction byproducts such as mono-, tri-, or tetra-alkylated DOTA species. This allows chemists to optimize reaction conditions to maximize the yield of the desired this compound. Commercial suppliers of DOTA-tris(t-Bu)ester, a closely related compound, typically specify a purity of ≥ 95% as determined by HPLC, highlighting the industry standard for this analytical method. macrocyclics.comtenovapharma.commacrocyclics.com

Table 1: Representative HPLC Conditions for Analysis of DOTA and its Derivatives

ParameterConditionSource
Separation Mode Reversed-Phase (RP), Cation-Exchange helixchrom.com
Column C18, 4.6x150 mm, 5 µm, 100Å helixchrom.com
Mobile Phase Acetonitrile / Water with buffer helixchrom.comsielc.com
Buffer 100 mM Sodium Phosphate (pH 3) or 30 mM Ammonium (B1175870) Formate (pH 3.0) helixchrom.comsielc.com
Detection UV at 210 nm helixchrom.comresearchgate.net
Flow Rate 1.0 mL/min sielc.com

Capillary Electrophoresis (CE) for Kinetic Studies

Capillary Electrophoresis (CE) has been evaluated as a complementary technique to HPLC for the analysis of esterified compounds of the DOTA family. nih.gov Non-aqueous Capillary Electrophoresis (NACE) methods have been successfully applied to the analysis of real reaction mixtures without requiring extensive pretreatment. nih.gov

Beyond simple purity analysis, CE is a powerful tool for studying the kinetics of complex formation. researchgate.net Kinetic Capillary Electrophoresis (KCE) can be used to investigate the formation rates of DOTA-metal complexes. researchgate.netwikipedia.orgnih.gov For instance, studies have used CE to monitor the kinetic behavior of lanthanide ions chelating with DOTA, calculating second-order kinetic association rate constants. researchgate.net While direct kinetic studies on the esterification of DOTA to form this compound using CE are not widely reported, the technique's proven applicability to DOTA-metal complex kinetics suggests its potential for investigating the reaction dynamics of the ester synthesis itself. This could provide valuable insights into reaction mechanisms and help in optimizing synthetic protocols. researchgate.net

Spectroscopic Characterization in Synthetic Research (excluding basic identification data)

Spectroscopic techniques are vital for confirming the identity and elucidating the detailed structure of this compound. They provide information that goes beyond simple purity assessment, offering insights into the molecule's connectivity, conformation, and the progress of chemical transformations.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of this compound and its derivatives. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are used to confirm the covalent framework of the molecule.

¹H NMR spectra provide information on the number and environment of protons in the molecule. For the closely related DOTA-tris(tBu)ester, the signals for the tert-butyl protons typically appear as a sharp singlet around 1.45 ppm, while the numerous protons of the macrocyclic ring and the acetate (B1210297) arms produce a complex series of multiplets in the 2.5-3.5 ppm region. nih.gov ¹³C NMR provides complementary information, with characteristic signals for the carbonyl carbons of the ester groups appearing around 170-172 ppm and the quaternary and methyl carbons of the tert-butyl groups resonating at approximately 81 ppm and 28 ppm, respectively. nih.gov

Beyond basic structure confirmation, NMR is crucial for gaining mechanistic insights. For example, temperature-dependent NMR studies on metal complexes of DOTA have revealed fluxional processes, where the molecule undergoes conformational changes. nih.gov Similar studies on this compound could illuminate its conformational dynamics in solution. Furthermore, comparing the NMR spectra of starting materials, reaction intermediates, and the final product allows chemists to deduce the regioselectivity of the alkylation steps, ensuring that the tert-butyl ester groups are attached to the desired nitrogen atoms of the cyclen ring. Two-dimensional NMR techniques like COSY, HSQC, and HMBC are instrumental in unambiguously assigning all proton and carbon signals, which is essential for confirming the structure of complex intermediates and the final product. acs.org

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for DOTA-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane in CDCl₃

Atom¹H Chemical Shift (δ)¹³C Chemical Shift (δ)Source
C(CH₃)₃ 1.45 (s, 9H), 1.46 (s, 18H)28.1, 28.2 nih.gov
C(CH₃)₃ -81.6, 81.8 nih.gov
Ring CH₂ 2.87-3.10 (m, 16H)47.4, 48.7, 49.1, 51.2, 51.3 nih.gov
CH₂COO 3.29 (s, 2H), 3.38 (s, 4H)58.1 nih.gov
C=O -169.5, 170.4 nih.gov

Mass Spectrometry for Reaction Progress and Product Confirmation

Mass Spectrometry (MS) is a key analytical technique used alongside HPLC to confirm the successful synthesis of this compound and to monitor the reaction's progress. Electrospray Ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of the intact molecule, typically observing the protonated molecular ion [M+H]⁺. nih.gov

During synthesis, MS can be used to analyze aliquots of the reaction mixture to track the disappearance of starting materials and the appearance of the desired product. nih.gov This provides real-time feedback on the reaction's status. For instance, in the synthesis of related DOTA derivatives, mass spectrometry has been used to identify the formation of undesired monoester byproducts during deprotection steps, demonstrating its utility in troubleshooting and optimizing reaction conditions. nih.gov High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental composition of the synthesized this compound, providing definitive evidence of its identity. nih.govnih.gov For example, the calculated mass for the protonated molecular ion of DOTA-tris(tBu)ester (C₂₆H₅₁N₄O₆) is 515.3803, and HRMS analysis can confirm this value with high precision. nih.gov

Radiochemical Purity Assessment in Research Precursor Development

The ultimate purpose of synthesizing this compound is often for its use as a precursor in the development of radiopharmaceuticals. The chemical purity of the this compound precursor is a critical parameter that directly influences the radiochemical purity (RCP) of the final radiolabeled product. nih.gov Radiochemical impurities in the final drug product can lead to off-target radiation exposure and diminished imaging quality or therapeutic efficacy.

Therefore, assessing the purity of the this compound precursor is a crucial step in the quality control pipeline for radiopharmaceutical development. The presence of impurities, such as incompletely alkylated or tetra-alkylated DOTA species, can lead to the formation of radiolabeled byproducts during the radiolabeling step. rsc.org These byproducts would constitute radiochemical impurities in the final preparation.

pH Potentiometric Titrations for Protonation Constant Determination

A comprehensive search of scientific literature did not yield specific studies detailing the use of pH potentiometric titrations for the determination of protonation constants (log K values) for this compound (2,2′-(4,10-bis(2-(tert-butoxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,7-diyl)diacetic acid).

While pH potentiometric titration is a standard and rigorous method for determining the protonation constants of ligands, including various DOTA derivatives, specific experimental data and research findings for the di-tert-butyl ester derivative are not available in the reviewed literature. This analytical technique is crucial for characterizing the acid-base properties of a chelating agent, which in turn influences its metal complexation behavior. The methodology typically involves titrating a solution of the compound with a standardized acid or base and monitoring the corresponding changes in pH. The resulting titration curve allows for the calculation of the pKa values associated with the ionizable groups in the molecule.

For related DOTA compounds, this method has been successfully applied to determine the successive protonation constants of the macrocyclic amine nitrogens and the carboxylate arms. However, without specific research focused on this compound, no data tables or detailed findings can be presented.

Emerging Research Applications and Advanced Concepts Non Clinical Focus

Development of Molecular Imaging Probes (Principles and Design)

DOTA di(tBu)ester, formally known as 2,2'-(4,10-bis(2-(tert-butoxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,7-diyl)diacetic acid, serves as a critical bifunctional chelating agent in the development of sophisticated molecular imaging probes. chematech-mdt.com Its structure is meticulously designed, featuring the robust DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle at its core. chempep.commdpi.com This macrocycle provides a high-affinity coordination site for a variety of metal ions, including radionuclides used in Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), as well as paramagnetic ions for Magnetic Resonance Imaging (MRI). chempep.commdpi.com The presence of two tert-butyl ester groups provides temporary protection to two of the carboxylic acid arms, leaving the other two available for conjugation to biomolecules. chematech-mdt.com This strategic protection is crucial for directing the chemical linkage to targeting vectors such as peptides, antibodies, or nanoparticles. chempep.com

The fundamental principle behind its use lies in its ability to form highly stable and kinetically inert complexes with metal ions under physiological conditions. nih.gov This stability is paramount to prevent the in vivo release of potentially toxic free metal ions. nih.gov The unprotected carboxylic acid functionalities serve as handles for covalent attachment to targeting moieties, a process known as bioconjugation. chempep.com This creates a targeted molecular entity capable of selectively accumulating at sites of interest within a biological system, enabling visualization through various imaging modalities. chempep.com

Strategies for Targeting Specific Biological Pathways/Molecules In Vitro

The versatility of this compound allows for its conjugation to a wide array of biomolecules, enabling the in vitro investigation of specific biological pathways and molecules. A primary strategy involves linking the chelator to peptides or antibodies that exhibit high affinity for specific cell surface receptors. chempep.com For instance, bombesin (B8815690) (BN) peptide analogs, which target gastrin-releasing peptide (GRP) receptors overexpressed in various cancers like breast and prostate cancer, have been functionalized with DOTA derivatives. nih.gov

The general approach for creating these targeted probes involves:

Solid-Phase Peptide Synthesis (SPPS): The targeting peptide is synthesized on a solid support. nih.gov

Conjugation: this compound, or a related activated form, is then coupled to the N-terminus or a side chain of an amino acid within the peptide sequence. nih.govmdpi.com Standard coupling reagents like HATU or HBTU are often employed to facilitate amide bond formation. chempep.com

Deprotection and Purification: The tert-butyl ester protecting groups are removed, typically under acidic conditions, to yield the final DOTA-conjugated peptide, which is then purified. nih.gov

Once synthesized, these probes can be used in a variety of in vitro assays to study their interaction with specific molecular targets. Saturation binding assays, for example, are used to determine the binding affinity (often expressed as the dissociation constant, Kd) of the radiolabeled DOTA-peptide conjugate to its target receptor on cultured cancer cells. nih.govwustl.edu Competitive binding assays can also be performed to assess the specificity of this interaction. wustl.edu

Multimodality Imaging Probe Design (Conceptual Framework)

Multimodality imaging probes offer the advantage of combining the strengths of different imaging techniques, such as the high sensitivity of PET and the high resolution of MRI. nih.gov this compound and its derivatives are instrumental in the conceptual design of such probes. scispace.com

A common conceptual framework for a bimodal PET/MRI probe involves a central scaffold or nanoparticle that is co-functionalized with:

A DOTA chelate complexed with a paramagnetic metal ion (e.g., Gadolinium, Gd³⁺) for MRI contrast. chempep.com

A DOTA chelate complexed with a positron-emitting radionuclide (e.g., Gallium-68, ⁶⁸Ga) for PET imaging. mdpi.com

The design of these probes requires careful consideration of the spatial arrangement and density of the imaging agents to optimize the signal from each modality without mutual interference. For example, researchers have explored dendritic platforms and liposomes as scaffolds. scispace.comnih.gov In one approach, a single targeting molecule, such as a c(RGDyK) peptide that targets integrins expressed on angiogenic blood vessels, can be linked to a structure carrying multiple DOTA chelators. nih.gov Some of these chelators can be loaded with Gd³⁺ for MRI, while others are radiolabeled for PET.

Another strategy involves creating hybrid molecules where a fluorescent dye is incorporated alongside the DOTA chelate, enabling combined nuclear and optical imaging. unil.ch This is particularly useful for applications like guided surgery. The design of such complex probes often necessitates trifunctional linkers to connect the targeting vector, the DOTA chelate, and the second imaging reporter. unil.ch

Table 1: Examples of DOTA-di(tBu)ester in Molecular Probe Design

Probe TypeTargeting MoietyImaging ModalityKey Design Principle
PET Probe Bombesin (BN) peptidePETDOTA functionalization for ⁶⁸Ga chelation to target GRP receptors. nih.gov
Bimodal PET/MRI Probe c(RGDyK) peptidePET/MRIA platform carrying both Gd-DOTA for MRI and radiolabeled DOTA for PET, targeted by the peptide. nih.gov
Bimodal Optical/Nuclear Probe Peptide with added dyeFluorescence/SPECTIntegration of a fluorescent dye and a DOTA chelate onto a single peptide backbone. unil.ch

Radiopharmaceutical Precursor Research and Synthesis (Excluding Clinical Outcomes)

This compound is a key precursor in the synthesis of radiopharmaceuticals. chempep.com Its bifunctional nature allows it to be incorporated into a larger targeting molecule first, with the radiolabeling step often performed last due to the short half-lives of many medically relevant radionuclides. nih.gov

Design and Pre-clinical Evaluation of Targeted Constructs

The design of targeted radiopharmaceutical precursors using this compound focuses on creating a construct that can be efficiently radiolabeled and retains high affinity for its biological target after conjugation. A significant area of research is the development of DOTA-conjugated peptides for targeting tumors. nih.gov

For example, bombesin (BN) peptides have been functionalized with DOTA for targeting GRP receptors. nih.gov In a preclinical study, DOTA was attached to BN peptides either from a cyclen precursor directly on a solid-phase support or by using commercially available DOTA-tris(t-Bu)ester. nih.gov The resulting DOTA-BN peptides were then radiolabeled with Gallium-68 (⁶⁸Ga). nih.gov Preclinical evaluation involved in vitro binding assays on various cancer cell lines (e.g., MDA-MB-231, PC3) to confirm that the synthesized constructs maintained high binding affinity for the GRP receptor. nih.gov Such studies also assess the metabolic stability of the radiopeptides in plasma. nih.gov

Another example is the development of constructs targeting the gastrin-releasing peptide receptor (GRPR). An antagonist peptide, RM26, was conjugated to an albumin-binding domain (ABD) to improve its pharmacokinetic profile, and a DOTA chelator was coupled to the N-terminus for radiolabeling. mdpi.com Preclinical evaluation of this construct, DOTA-ABD-RM26, involved radiolabeling with Indium-111 and subsequent in vitro stability tests. mdpi.com

Influence on Receptor Binding Assays (Conceptual)

The conjugation of a relatively bulky group like a DOTA chelate to a targeting molecule, such as a peptide, can potentially influence its binding affinity for its receptor. Therefore, a crucial part of the preclinical evaluation is to perform receptor binding assays to quantify this effect.

Conceptually, the introduction of the DOTA moiety could:

Sterically Hinder Binding: The chelator might physically obstruct the interaction between the pharmacophore (the binding part of the peptide) and the receptor's binding pocket, leading to a decrease in affinity.

Introduce Unfavorable/Favorable Charges: The carboxylic acid groups of the DOTA chelate introduce negative charges, which could lead to electrostatic repulsion or attraction with charged residues in the receptor's binding site, thereby affecting affinity.

Receptor binding assays are essential to confirm that the DOTA-conjugated construct retains a high affinity for its target. nih.govwustl.edu For instance, in the development of DOTA-conjugated tetrapeptides for mu (μ) opioid receptors, competitive binding assays were performed. nih.gov These assays determine the concentration of the conjugate required to displace a known radioligand from the receptor, providing an IC₅₀ value, which is a measure of its binding potency. wustl.edu These studies revealed that the position of the DOTA conjugation (e.g., on a side chain versus at the C-terminus via a linker) significantly impacts the binding properties. nih.gov

Table 2: Research Data on DOTA-di(tBu)ester Based Constructs

ConstructTarget ReceptorRadionuclideKey In Vitro Finding
⁶⁸Ga-DOTA-BN peptides GRP Receptor⁶⁸GaBinding affinities were in the low nanomolar range across multiple cancer cell lines. nih.gov
¹¹¹In-DOTA-ABD-RM26 GRPR¹¹¹InThe purified radiolabeled conjugate was stable in PBS, with minimal release of ¹¹¹In over 24 hours. mdpi.com
¹¹¹In-DOTA-tetrapeptides μ Opioid Receptor¹¹¹InAll four tested conjugates showed subnanomolar affinity for the receptor. nih.gov
⁶⁴Cu-DOTA-cetuximab EGFR⁶⁴CuShowed high binding affinity to EGFR-positive A431 cells with a Kd of 0.28 nM. wustl.edu

Materials Science Applications of this compound Derivatives

While the primary applications of this compound are in the biomedical field, its derivatives also have utility in materials science. The strong chelating properties of the DOTA macrocycle are leveraged to create novel materials with specific metallic properties.

DOTA-based compounds serve as building blocks for creating metal-containing polymers or for functionalizing surfaces. For example, DOTA derivatives can be incorporated into the structure of dendrimers or other nanoparticles. These DOTA-functionalized materials can then be loaded with lanthanide ions, not just for imaging, but to impart specific magnetic or luminescent properties to the material itself. nih.gov

The ability to form stable complexes with a wide range of metal ions makes DOTA derivatives useful as components in the synthesis of catalysts. The macrocyclic complex can provide a defined and stable coordination environment for a catalytic metal center. Furthermore, the functional handles available on derivatives like this compound allow these catalytic centers to be anchored onto solid supports or integrated into larger molecular assemblies, which is advantageous for catalyst recovery and reuse.

Advanced Research in Chelation Chemistry for Metal Sequestration and Delivery

The compound 2,2'-(4,10-bis(2-(tert-butoxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,7-diyl)diacetic acid, commonly known as this compound, is a specialized bifunctional chelating agent pivotal in advanced chemical research. chematech-mdt.com Its structure is derived from DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), a macrocyclic ligand renowned for forming highly stable complexes with a variety of metal ions. nih.govnih.gov The defining feature of this compound is its strategic partial protection; two of the four carboxylic acid groups are masked as tert-butyl esters, while the other two remain free. chematech-mdt.com This configuration designates it as a prochelator, an intermediate that allows for covalent attachment to other molecules via its free carboxylic acids before the final, strong metal chelation is enabled by removing the protecting groups. researchgate.net

Research in chelation chemistry leverages this unique structure to explore more controlled and efficient methods for metal sequestration and the targeted delivery of metal ions, particularly radiometals for imaging and therapeutic applications. chempep.com The tert-butyl ester groups serve a critical function by attenuating the metal-binding affinity of the macrocycle during synthesis and conjugation steps. nih.gov This prevents premature or undesired sequestration of metal ions, such as catalysts used in certain conjugation reactions. nih.govillinois.edu

Research Findings in Metal Sequestration

The sequestration efficiency of a chelator is defined by the thermodynamic stability and kinetic inertness of the metal-ligand complex. DOTA is considered a gold standard for chelating many trivalent metal ions, including lanthanides and medical radioisotopes like Gallium-68 and Lutetium-177, due to the exceptional stability of the resulting complexes. nih.govchempep.comrsc.org

Advanced research focuses on the nuanced aspects of this complexation, including the kinetics and the influence of reaction conditions. For instance, the rate of complex formation with DOTA is highly dependent on pH. At a low pH of 2.0, the formation of a DOTA-metal complex is exceedingly slow, while at a pH of 6.0, the reaction is nearly instantaneous. researchgate.net Kinetic studies provide precise rate constants for the association of DOTA with various metal ions, which is critical for optimizing labeling procedures in research settings.

Table 1: Second-Order Kinetic Association Rate Constants for Lanthanide-DOTA Complex Formation
Lanthanide IonAssociation Rate Constant (k) at pH 4.2, 25°C (mM-1min-1)
Sm(III)1.44 x 10-2
Dy(III)5.20 x 10-2
Yb(III)4.56 x 10-2
Lu(III)4.54 x 10-2
Data derived from studies on DOTA complexation kinetics. researchgate.net

Further research investigates how modifications to the DOTA structure, such as replacing carboxylate arms with amide groups, impact sequestration ability. Studies comparing DOTA with DOTA-bis(amide) derivatives show that the stability of the resulting lanthanide complexes decreases as the number of amide groups increases. nih.gov This is attributed to the weaker coordination of the amide oxygen compared to the carboxylate oxygen with the Ln(III) ion. nih.gov This line of inquiry is essential for designing new chelators with tailored stability profiles.

Table 2: Comparative Stability Constants (log KML) of Lanthanide Complexes with DOTA and a DOTA-bis(amide) Derivative
Lanthanide Ionlog KML with DOTAlog KML with DO2A2MnBu (a DOTA-bis(amide))
Gd(III)24.6016.34
Eu(III)24.5016.14
Y(III)23.9015.28
This table illustrates the reduced thermodynamic stability when two carboxylate arms of DOTA are replaced with N-butylacetamide groups. nih.gov

Advanced Concepts in Metal Delivery

The bifunctional nature of this compound is central to its role in creating systems for targeted metal delivery. chempep.com The two unprotected carboxylic acid groups provide reactive sites for covalent attachment to biomolecules like peptides or antibodies, a process known as bioconjugation. nih.gov Once the this compound is attached to the targeting molecule, the tert-butyl protecting groups are typically removed using acid, such as trifluoroacetic acid (TFA), to "activate" the chelator, restoring its full, high-affinity metal-binding capacity. chempep.com

However, research has revealed complexities in this process. For example, studies using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a common "click chemistry" technique for bioconjugation, found that the reaction conditions can lead to the unintended hydrolysis of the tert-butyl ester protecting groups. illinois.edu This premature deprotection can cause the chelator to sequester the copper catalyst, interfering with both the conjugation reaction and subsequent radiolabeling. nih.govillinois.edu Research has shown that the extent of this tBu group loss is dependent on both the specific chelator and the metal ion present. illinois.edu

To overcome these challenges, researchers are exploring alternative conjugation strategies. One advanced approach involves the use of copper-free click reactions, which bypass the problems associated with metal catalysts. nih.gov Such methods allow for the direct bioconjugation of the DOTA chelator without the need for prior protection of the carboxylic acid groups, streamlining the synthesis of targeted radiolabeling agents. nih.gov Another area of active investigation is the development of novel chelators that exhibit faster complexation kinetics at room temperature, which is necessary for use with temperature-sensitive biomolecules like antibodies. rsc.org While DOTA is a stable chelator, the requirement for heating to achieve efficient radiolabeling with certain metals like Scandium-44 is a significant limitation that drives current research. rsc.org

Future Directions and Persistent Challenges in Dota Di Tbu Ester Research

Development of Novel Protecting Group Chemistries for Improved Synthesis

The synthesis of bifunctional DOTA chelators often relies on protecting groups to ensure selective modification. The tert-butyl (tBu) ester is a widely used acid-labile protecting group for the carboxylate arms of DOTA. chempep.com This strategy allows one carboxylate to remain free for conjugation to biomolecules while the others are shielded from unwanted side reactions. chempep.com However, the use of DOTA-tris(t-Bu ester) is not without its challenges. The commercial product can be expensive and contain impurities such as dialkylated and tetra-alkylated cyclen byproducts. nih.goviaea.org A significant and persistent challenge is the sluggish and often incomplete removal of the t-Bu groups, which typically requires harsh acidic conditions (e.g., trifluoroacetic acid, TFA) and extended reaction times. google.comresearchgate.net This can lead to reduced yields and complicated purification processes. researchgate.net

Key Developments in Protecting Group Chemistry:

Allyl Esters: Allyl groups have been explored as an alternative to tert-butyl esters. A notable advantage is their removal under different, milder conditions, which can be beneficial when synthesizing complex peptide conjugates. For instance, a DO3Apic building block protected with allyl esters was found to be superior to its tBu-protected analogue for peptide conjugate preparation due to the difficult removal of the tBu groups. researchgate.net

Benzyl (B1604629) Esters: Benzyl groups, removable by hydrogenation, have also been used in the synthesis of DOTA derivatives, offering another orthogonal protection strategy. researchgate.netmdpi.com

Orthogonal Protecting Groups for Solid-Phase Synthesis: For solid-phase peptide synthesis (SPPS), where compatibility with Fmoc chemistry is crucial, new protecting groups are being investigated. The DOTA-tris(OPp ester) has been reported as an alternative to DOTA-tris(tBu ester). The OPp (phenacyl) group is orthogonal to the Fmoc group and can be cleaved under the standard conditions used for removing amino acid side-chain protecting groups, avoiding the need for extended deprotection times. nih.govresearchgate.net

Direct Solid-Phase Synthesis: An alternative approach that circumvents the issues with protected DOTA synthons is the direct synthesis of the DOTA chelator on the solid-phase support. nih.goviaea.org This method involves building the DOTA-peptide conjugate step-by-step on the resin, which can be more cost-effective and result in higher purity products. nih.gov

The following table summarizes some of the protecting groups used in DOTA derivative synthesis and their typical deprotection conditions.

Protecting GroupChemical NameDeprotection ConditionKey Features & Challenges
tert-Butyl (tBu) tert-Butyl esterTrifluoroacetic acid (TFA) chempep.comWidely used; Sluggish/incomplete removal; Harsh conditions required. google.comresearchgate.net
Allyl Allyl esterPd(0) catalystMilder deprotection; Orthogonal to tBu and Fmoc. researchgate.net
Benzyl (Bn) Benzyl esterHydrogenation (e.g., H₂, Pd/C) mdpi.comOrthogonal to acid-labile groups. researchgate.net
Phenacyl (OPp) Phenacyl esterCleaved under standard final deprotection conditions in SPPSOrthogonal to Fmoc; Avoids extended deprotection times. researchgate.net

Strategies for Enhanced Regioselectivity and Stereoselectivity in Derivatization

Achieving precise control over the three-dimensional structure of DOTA-based chelators is critical, as the arrangement of substituents can significantly impact the stability and kinetic inertness of the resulting metal complex. A major challenge in the derivatization of the DOTA framework is controlling regioselectivity (which atom is modified) and stereoselectivity (the spatial orientation of the new substituent).

Current and future research efforts are directed at developing synthetic strategies that provide greater control over these outcomes.

Approaches for Improved Selectivity:

Stereoselective Synthesis from Chiral Precursors: One strategy involves using enantiopure starting materials to guide the stereochemistry of the final product. However, even with this approach, the integrity of the stereocenters is not always preserved during the synthesis. researchgate.net

Deracemization Under Mild Conditions: An interesting phenomenon has been observed where deracemization can occur during the metal chelation step, particularly with aryl-substituted DOTA derivatives. This process, which can happen under mild conditions, allows for the production of the homochiral diastereoisomer as the main or only product, even when starting from racemic or achiral materials. researchgate.net

Regioselective Modification via Precursors: The use of precursors with specific functional groups can direct modifications to a particular position on the DOTA scaffold or a molecule to be conjugated. For instance, directing iodination to a specific site on a peptide can be achieved by using a p-amino-phenylalanine precursor. dtu.dk

"Click Chemistry": The use of "click chemistry," such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), offers a powerful tool for achieving high chemoselectivity. researchgate.netuibk.ac.at These reactions allow for the specific and efficient conjugation of DOTA derivatives bearing functional groups like azides or alkynes to biomolecules, minimizing side reactions and simplifying purification. researchgate.net

Rational Design of Next-Generation DOTA-Based Chelators with Tunable Properties

While DOTA is a versatile "workhorse" chelator, it is not always optimal for every radiometal or application. mdpi.com The size of the DOTA macrocycle is not perfectly suited for smaller metal ions like Ga³⁺, and its complexes with certain radiometals may lack ideal stability. nih.govmdpi.com Furthermore, the coordination requirements for "soft" radiometals differ significantly from the "hard" lanthanides for which DOTA was originally designed. bioemtech.com This has spurred the rational design of new generations of chelators with properties tuned for specific applications.

The design strategy often involves modifying the core macrocycle or its pendant arms to alter the coordination environment, stability, kinetic inertness, or lipophilicity of the resulting complex.

Examples of Next-Generation Chelator Design:

Chelator ClassDesign StrategyTarget Properties / Applications
Rigidified DOTA Analogues Incorporating bulky groups or chiral carbons on the ring or arms (e.g., CB-DO2A). acs.orgnih.govIncreased kinetic inertness and complex stability. nih.gov
Size-Selective Chelators Using larger macrocycles (e.g., macropa) or hybrid acyclic/macrocyclic structures (e.g., AAZTA). nih.govacs.orgd-nb.infonih.govImproved chelation for large radiometals like ²²⁵Ac³⁺ or optimized kinetics for Ga³⁺. nih.govnih.gov
"Softer" DOTA Derivatives Replacing "hard" oxygen donors in the acetate (B1210297) arms with "softer" sulfur donors (e.g., DO2A2S, DO4S). bioemtech.comEnhanced stability for "soft" or "intermediate" radiometals like ⁶⁴Cu, ¹¹¹Ag, and ²¹²Pb. bioemtech.com
Picolinate-Armed Chelators Substituting an acetate arm with a picolinate (B1231196) arm (e.g., DO3Apic). researchgate.netImproved luminescence properties for lanthanide complexes used as probes. researchgate.net
Giant Chelators Building DOTA-branched organic frameworks with multiple chelating sites. acs.orgCreation of polymetallic agents with high kinetic stability for imaging applications. acs.org

These innovative design approaches are moving the field beyond a "one-size-fits-all" mentality, enabling the creation of highly specialized chelators with precisely controlled properties for theranostics and other advanced applications. d-nb.info

Advancements in Computational Tools for Predictive Ligand Design

The development of novel chelators is a resource-intensive process. Computational chemistry offers a powerful and increasingly essential toolkit to accelerate this process by predicting the properties of new ligand designs before their synthesis. nih.govtandfonline.com These tools can help rationalize structure-activity relationships and guide the design of chelators with improved affinity, selectivity, and stability.

The application of computational methods ranges from rapid screening of large virtual libraries to detailed, physics-based calculations of binding affinities.

Key Computational Approaches:

Molecular Docking: This is one of the most widely used methods for predicting the binding mode of a ligand within a protein target or the coordination of a metal ion by a chelator. mdpi.com Software like AutoDock and GOLD use scoring functions to rank different poses, providing insights into potential binding interactions. mdpi.comcache-challenge.org

Free Energy Calculations: For more accurate predictions of binding affinity, physics-based methods like Free Energy Perturbation (FEP), Thermodynamic Integration (TI), and Molecular Mechanics-Poisson-Boltzmann Surface Area (MM-PBSA) are employed. nih.gov These methods provide a more rigorous, quantitative assessment of binding thermodynamics but are computationally more demanding. nih.gov

Machine Learning (ML) and Deep Learning: Recent advances in artificial intelligence are being applied to ligand design. ML models, such as neural networks and Long Short-Term Memory (LSTM) networks, can be trained on large datasets of known complexes to predict properties like binding affinity or even the outcome of DOTA 2 games, showcasing the versatility of these models. cache-challenge.orgarxiv.org These models can be used to rapidly screen massive chemical databases, filtering for candidates with desirable predicted properties. cache-challenge.org

The integration of these computational tools into the design pipeline allows researchers to prioritize the most promising candidate molecules for synthesis and experimental validation, significantly enhancing the efficiency of chelator development. tandfonline.com

Exploration of DOTA di(tBu)ester Beyond Current Predominant Research Areas

While the primary application of this compound and its derivatives is in the development of radiopharmaceuticals for nuclear medicine imaging (PET/SPECT) and therapy, its robust metal-chelating capabilities are being explored in a widening array of scientific fields. chempep.com The bifunctional nature of these chelators, allowing covalent attachment to various molecules, makes them highly versatile building blocks.

Emerging Research Areas:

MRI Contrast Agents: this compound serves as a precursor for developing novel Gadolinium-based chelates for Magnetic Resonance Imaging (MRI). Research is aimed at creating agents with improved relaxivity, better targeting, or unique pharmacokinetic profiles. chempep.com

Luminescent Probes: Lanthanide complexes, particularly those of Europium (Eu³⁺) and Terbium (Tb³⁺), possess unique luminescent properties. DOTA derivatives are being incorporated into peptides and other biomolecules to create responsive luminescent probes for sensing specific ions, like Zn²⁺, or for use in biological imaging. researchgate.netacs.org

Tumor Pre-targeting Systems: In this strategy, a biomolecule (like an antibody) conjugated to a recognition tag is administered first, allowed to accumulate at the tumor site, and clear from circulation. Subsequently, a small, fast-clearing DOTA-based radiolabeled molecule that specifically binds to the tag is administered. This compound derivatives are used in these systems, often employing bioorthogonal "click" chemistry for the final binding step, to deliver a high dose of radiation to the tumor while minimizing systemic exposure. medchemexpress.com

Giant Chelators and Nanomaterials: Researchers are using DOTA as a building block to construct larger, nanosized structures. DOTA-branched organic frameworks can hold multiple metal ions, creating potent polymetallic agents. acs.org Similarly, DOTA derivatives are being attached to nanomaterials like cyclodextrins to create novel carrier systems for imaging agents. dtu.dkbeilstein-journals.org

Chelation of Non-Traditional Metals: The principles of Hard and Soft Acids and Bases (HSAB) theory are guiding the modification of the DOTA scaffold to chelate "soft" or "intermediate" metals that are not well-complexed by traditional DOTA. bioemtech.com This opens up possibilities for using a wider range of radionuclides, such as ¹⁹⁷Hg, for theranostic applications. frontiersin.org

This expansion into new areas highlights the versatility of the DOTA platform and promises to yield novel tools and technologies for diverse applications in chemistry, biology, and materials science.

Q & A

Q. What are the key structural features of DOTA di(tBu)ester that influence its chelation efficiency?

this compound contains a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) core modified with two tert-butyl (tBu) ester protecting groups and a PEG4 spacer. The tBu esters enhance solubility in organic solvents during synthesis, while the PEG4 linker improves hydrophilicity and reduces steric hindrance during bioconjugation with biomolecules (e.g., antibodies, peptides). The DOTA core provides four nitrogen and four carboxylate donors for strong coordination with metal ions like gadolinium (Gd³⁺) or lutetium (Lu³⁺), critical for imaging or therapeutic applications .

Q. How is this compound synthesized and purified for research applications?

Synthesis involves protecting the carboxyl groups of DOTA with tert-butyl esters to prevent unwanted side reactions. Activation of the remaining carboxyl group(s) via NHS ester formation enables conjugation to amine-containing biomolecules. Purification typically employs reverse-phase HPLC or column chromatography to isolate the product from unreacted intermediates. Characterization requires ¹H/¹³C NMR to confirm esterification and mass spectrometry (e.g., ESI-MS) to verify molecular weight .

Q. What characterization methods are essential to confirm the identity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H NMR detects tert-butyl protons (δ ~1.4 ppm) and PEG4 spacer signals (δ ~3.5–3.7 ppm).
  • Mass Spectrometry: High-resolution MS confirms the molecular ion peak (C₂₄H₄₄N₄O₈, theoretical MW: 516.63 g/mol).
  • HPLC: A purity threshold of ≥95% is recommended for research use, with C18 columns and UV detection at 220 nm .

Advanced Research Questions

Q. How can researchers design experiments to optimize the conjugation efficiency of this compound with biomolecules?

  • pH Optimization: Conduct reactions at pH 8.5–9.0 to enhance NHS ester reactivity with primary amines.
  • Molar Ratio Screening: Test stoichiometric ratios (e.g., 1:1 to 1:5, DOTA:biomolecule) to balance conjugation efficiency and byproduct formation.
  • Post-Conjugation Analysis: Use size-exclusion chromatography (SEC) or SDS-PAGE to assess conjugate integrity. For metal-chelate stability, inductively coupled plasma mass spectrometry (ICP-MS) quantifies retained metal ions after competitive ligand challenges .

Q. What strategies address solubility challenges when using this compound in aqueous biological systems?

  • Co-Solvent Systems: Gradually introduce water-miscible organic solvents (e.g., DMSO ≤10%) to the reaction buffer.
  • PEGylation: Leverage the inherent PEG4 spacer to improve aqueous solubility.
  • Dynamic Light Scattering (DLS): Monitor aggregation in real-time to adjust solvent conditions .

Q. How should conflicting data on the thermodynamic stability of metal-DOTA di(tBu)ester complexes be analyzed and resolved?

Conflicting stability constants (log K) may arise from variations in experimental conditions (pH, ionic strength) or measurement techniques. To reconcile discrepancies:

  • Standardize Methods: Use potentiometric titrations under identical buffer conditions (e.g., 0.1 M KCl, 25°C).
  • Comparative Studies: Benchmark against well-characterized chelators (e.g., DOTA-tris(tBu)ester) using techniques like isothermal titration calorimetry (ITC).
  • Structural Validation: Employ X-ray crystallography (using SHELX programs ) or NMR to confirm metal coordination geometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.